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  • Product: Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate
  • CAS: 127720-03-0

Core Science & Biosynthesis

Foundational

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Quinoline-3-Carboxylates

For Researchers, Scientists, and Drug Development Professionals The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among its many derivatives, substituted quinoline-3-carboxylates have emerged as a particularly fruitful area of research, yielding compounds with potent antimicrobial, anticancer, and anti-inflammatory properties. This in-depth guide provides a technical overview of the synthesis, biological activities, and structure-activity relationships of this important class of molecules, offering insights for researchers and professionals engaged in drug discovery and development.

The Quinoline Core: A Foundation for Diverse Pharmacology

Quinoline, a bicyclic aromatic heterocycle, and its derivatives are found in various natural products, most notably the anti-malarial alkaloid quinine.[3] This fundamental structure has proven to be a versatile template for the design of synthetic compounds with a broad spectrum of pharmacological effects.[2][4] The introduction of a carboxylate group at the 3-position, often in conjunction with other substituents on the quinoline ring, has been a key strategy in the development of novel therapeutic agents.[1]

A Spectrum of Biological Activities

Substituted quinoline-3-carboxylates have demonstrated a remarkable range of biological activities, making them a focal point of significant research interest.

Antimicrobial Activity: A Continuing Legacy

Building on the historical success of quinolone antibiotics, which feature a related 4-oxo-quinoline-3-carboxylic acid core, substituted quinoline-3-carboxylates continue to show promise as antimicrobial agents.[5][6][7] The carboxylic acid at the C3 position is often essential for their antibacterial activity.[1] Research has demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6] The mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the in-vitro antibacterial activity of quinoline-3-carboxylate derivatives is the broth microdilution method.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: The quinoline-3-carboxylate derivatives are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the experiment. The positive control should show clear bacterial growth, while the negative control should remain clear. Reference antibiotics are often included for comparison.

Anticancer Activity: A Multifaceted Approach

A significant and expanding area of research focuses on the anticancer properties of substituted quinoline-3-carboxylates.[9][10][11] These compounds have demonstrated cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), leukemia (K562), lung (A549), and colon (HT29) cancer cells.[9][10][12]

The mechanisms underlying their anticancer effects are diverse and often depend on the specific substitution patterns. Some derivatives have been shown to induce apoptosis, the programmed cell death, through the up-regulation of intrinsic pathways.[10] In-silico studies and experimental evidence suggest that certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives can act as DNA minor groove binding agents, interfering with DNA replication and transcription in cancer cells.[13][14][15] Another identified mechanism for some quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, which is crucial for cancer cell proliferation.[16]

Table 1: Anticancer Activity of Selected Substituted Quinoline-3-Carboxylates

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4mMCF-7 (Breast)0.33[9][10]
Compound 4nMCF-7 (Breast)0.33[9][10]
Compound 4kK562 (Leukemia)0.28[9][10]
Compound 4mK562 (Leukemia)0.28[9][10]
Compound 3hA549 (Lung)1.53[12]
Compound 3kA549 (Lung)1.38[12]
Compound 3tA549 (Lung)2.36[12]
Compound 3hHT29 (Colon)1.50[12]
Compound 3kHT29 (Colon)0.77[12]
Compound 3tHT29 (Colon)0.97[12]

Anticancer_Mechanism cluster_drug Quinoline-3-Carboxylate Derivative cluster_cell Cancer Cell Drug Substituted Quinoline-3-Carboxylate DNA DNA Drug->DNA Minor Groove Binding Mitochondria Mitochondria Drug->Mitochondria Induces Stress DHODH DHODH Enzyme Drug->DHODH Inhibition Apoptosis Apoptosis DNA->Apoptosis Replication/Transcription Block Mitochondria->Apoptosis Intrinsic Pathway Activation Pyrimidine_Synthesis Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Blocks Cell_Proliferation Cell Proliferation Pyrimidine_Synthesis->Cell_Proliferation Required for

One strategy to enhance the selectivity of these compounds for cancer cells is to exploit the acidic tumor microenvironment.[17][18] The conversion of quinoline-3-carboxylate esters to their corresponding carboxylic acids can increase their concentration in acidic cancer tissues, leading to more targeted activity and reduced toxicity to non-cancerous cells.[17][18][19]

Anti-inflammatory and Other Activities

Beyond their antimicrobial and anticancer properties, some quinoline-3-carboxylic acid derivatives have demonstrated noteworthy anti-inflammatory activity.[20] Certain derivatives have shown the ability to inhibit inflammation in cellular models, with potencies comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs).[20] Additionally, research has explored their potential as inhibitors of protein kinase CK2, an enzyme implicated in various diseases including cancer.

Synthesis of Substituted Quinoline-3-Carboxylates

A variety of synthetic methodologies have been developed for the preparation of substituted quinoline-3-carboxylates. These methods offer flexibility in introducing a wide range of substituents onto the quinoline core, which is crucial for optimizing biological activity.

Common synthetic routes include:

  • Friedländer Annulation: A classical and versatile method for quinoline synthesis, which can be adapted for the preparation of quinoline-3-carboxylates.[21]

  • Gould-Jacobs Reaction: This reaction is often used to synthesize 4-hydroxyquinoline-3-carboxylates, which can then be further modified.[21]

  • Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids, which can be precursors to the desired 3-carboxylate derivatives.[22]

  • Modern Catalytic Methods: More recent approaches utilize transition metal catalysts, such as rhodium acetate, for the one-pot synthesis of 3-substituted quinoline carboxylates from anilines, offering high yields and industrial feasibility.[3]

Synthesis_Workflow Start Starting Materials (e.g., Anilines, o-nitrobenzaldehydes) Reaction_Step_1 Key Synthetic Reaction (e.g., Friedländer, Gould-Jacobs, Pfitzinger) Start->Reaction_Step_1 Intermediate Substituted Quinoline Intermediate Reaction_Step_1->Intermediate Modification Further Chemical Modification (e.g., substitution, esterification) Intermediate->Modification Final_Product Substituted Quinoline-3-Carboxylate Modification->Final_Product Purification Purification (e.g., Chromatography, Recrystallization) Final_Product->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of quinoline-3-carboxylates and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.[1]

Key SAR observations include:

  • C2 Position: The nature of the substituent at the C2 position can significantly influence activity. For instance, in some anticancer derivatives, bulky and hydrophobic groups at this position are beneficial.[16]

  • C3 Position: The carboxylic acid group at the C3 position is often a critical pharmacophore, particularly for antibacterial activity.[1]

  • C4 Position: Substitutions at the C4 position can also modulate biological effects.

  • Benzo Ring (C5-C8): The substitution pattern on the benzo portion of the quinoline ring plays a crucial role. For example, in some antibacterial quinolones, a fluorine atom at C8 enhances activity.[1]

Future Directions

The field of substituted quinoline-3-carboxylates continues to be a dynamic area of research. Future efforts will likely focus on:

  • Lead Optimization: Further modification of promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and pathways through which these compounds exert their biological effects.

  • Development of Drug Delivery Systems: Formulation of novel delivery systems to improve the bioavailability and therapeutic efficacy of these compounds.

  • Exploration of New Therapeutic Areas: Investigating the potential of substituted quinoline-3-carboxylates for the treatment of other diseases, such as viral infections and neurodegenerative disorders.

The versatile nature of the quinoline-3-carboxylate scaffold, coupled with the growing understanding of its structure-activity relationships, ensures that it will remain a significant and promising platform for the discovery of new and effective therapeutic agents.

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]

  • Abdel-Wahab, B. F., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Die Pharmazie, 57(11), 733-7. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]

  • Li, Y., et al. (2017). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 7(59), 37075-37085. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Kouvari, E., et al. (2020). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Molecules, 25(21), 5037. [Link]

  • Domagala, J. M., et al. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394-404. [Link]

  • Purohit, P., et al. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Reddy, C. R., et al. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 75(10), 3474-3477. [Link]

  • Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(43), 28169-28200. [Link]

  • Kumar, S., et al. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]

  • Sharma, A., et al. (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management, 4(5), 133-138. [Link]

  • Sławiński, J., et al. (2013). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 69, 564-73. [Link]

  • Purohit, P., et al. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348. [Link]

  • Xue, Y., et al. (2003). Quinoline derivatives.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6064-6091. [Link]

  • Purohit, P., et al. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Ali, M. M., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Chemistry, 7(4), 114. [Link]

  • Al-Qattan, M. N., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4878. [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE), 8(6), 1-12. [Link]

  • Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19163-19194. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Quinoline-bearing antimicrobial agents. ResearchGate. [Link]

  • Hayakawa, I., et al. (1992). Quinoline derivatives and antibacterial agent containing them.
  • Singh, A., et al. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. International Journal of Pharmaceutical Sciences and Research, 6(6), 2530-2535. [Link]

  • Rogóż, R., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 779. [Link]

Sources

Exploratory

Strategic Exploitation of the Quinoline Scaffold: A Technical Guide to Molecular Targets and Assay Validation

Executive Summary The quinoline (1-azanaphthalene) nucleus is a privileged pharmacophore in medicinal chemistry, characterized by its planar, electron-rich aromatic system. This unique structural topology allows quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline (1-azanaphthalene) nucleus is a privileged pharmacophore in medicinal chemistry, characterized by its planar, electron-rich aromatic system. This unique structural topology allows quinoline derivatives to engage in diverse intermolecular interactions—ranging from π−π stacking with nucleic acids to critical hydrogen bonding within the hydrophobic pockets of enzymatic active sites. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the primary therapeutic targets of quinoline derivatives across infectious diseases and oncology. Beyond theoretical mechanisms, this guide provides self-validating experimental workflows, explaining the fundamental causality behind assay design to ensure robust, reproducible drug development.

Mechanistic Target I: Plasmodium falciparum Heme Polymerization (Antimalarial)

Mechanism of Action

In the context of malaria, quinoline derivatives (such as chloroquine and its modern analogs) exert their primary therapeutic effects within the highly acidic digestive vacuole (pH ~5.0) of Plasmodium falciparum[1]. During the intraerythrocytic stage, the parasite degrades host hemoglobin, liberating toxic free heme (Fe 2+ -protoporphyrin IX). To prevent oxidative stress and lipid peroxidation, the parasite crystallizes this heme into inert hemozoin (β-hematin)[1].

Quinolines diffuse freely into the vacuole in their uncharged state. Upon encountering the acidic environment, the basic nitrogen of the quinoline ring becomes protonated, trapping the molecule within the vacuole (ion trapping). The protonated quinoline then forms a π−π complex with the dimeric hematin, capping the growing polymer chain and leading to a lethal accumulation of toxic free heme[2].

HemeDetox Hb Hemoglobin (Host Erythrocyte) Heme Free Heme (Fe2+) (Toxic Intermediate) Hb->Heme Proteolysis Hemozoin Hemozoin Crystals (Non-Toxic Polymer) Heme->Hemozoin Polymerization Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Heme Inhibits Polymerization Vacuole Acidic Food Vacuole (pH ~5.0) Quinoline->Vacuole Protonation & Trapping Vacuole->Heme Binds to Hematin

Fig 1: Mechanism of quinoline-mediated inhibition of heme detoxification in Plasmodium falciparum.

Experimental Protocol: β-Hematin Formation Inhibition Assay (BHIA)

To validate the efficacy of novel quinoline derivatives against heme polymerization, an in vitro BHIA is utilized.

Step-by-Step Methodology & Causality:

  • Substrate Preparation: Dissolve hemin in 0.1 M NaOH to prevent premature polymerization, creating a stable monomeric stock.

  • Compound Dispensing: Use acoustic liquid handling to dispense quinoline derivatives into a 384-well plate. Causality: Acoustic dispensing minimizes DMSO carryover, which can artificially alter heme solubility.

  • Reaction Initiation: Add the hemin stock and immediately neutralize with 0.5 M sodium acetate buffer (pH 5.0). Causality: The pH 5.0 buffer strictly mimics the acidic environment of the parasite's food vacuole, which is required for both quinoline protonation and spontaneous β-hematin formation.

  • Incubation & Washing: Incubate at 37°C for 18 hours. Wash the microplate with 5% DMSO in 0.1 M sodium bicarbonate (pH 9.0). Causality: Unreacted heme is highly soluble in mild alkaline DMSO, whereas polymerized β-hematin is insoluble. This wash step eliminates background noise.

  • Quantification: Dissolve the remaining β-hematin pellet in 0.1 M NaOH and read absorbance at 405 nm.

  • Self-Validation System: Include Chloroquine as a positive control and DMSO as a negative control. The assay is considered valid only if the Z'-factor is > 0.6, ensuring a wide dynamic range between inhibited and uninhibited states.

Mechanistic Target II: Receptor Tyrosine Kinases in Oncology

Mechanism of Action

In oncology, quinoline derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR, c-Met, and downstream effectors like PI3K/Akt/mTOR[3]. These signaling cascades regulate tumor proliferation, apoptosis evasion, and angiogenesis.

Quinolines act primarily as Type I or Type II competitive ATP inhibitors. The planar quinoline scaffold acts as an adenine mimetic, inserting deeply into the hydrophobic hinge region of the kinase domain. The nitrogen atom of the quinoline ring frequently forms a critical hydrogen bond with the backbone amide of the hinge region, while functionalized side chains extend into adjacent specificity pockets, disrupting pro-survival signaling pathways[3].

RTK Ligand Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (VEGFR / c-Met) Ligand->Receptor Activation ATP ATP Binding Pocket Receptor->ATP Conformational Change PI3K PI3K / Akt Pathway ATP->PI3K Phosphorylation Cascade Quinoline Quinoline Inhibitor Quinoline->ATP Competitive Binding Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Survival Signal

Fig 2: Quinoline derivatives acting as competitive ATP inhibitors in RTK signaling pathways.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

To accurately determine the IC 50​ of quinoline derivatives against targets like VEGFR-2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Step-by-Step Methodology & Causality:

  • Enzyme-Substrate Incubation: Combine recombinant VEGFR-2 kinase with a biotinylated poly-GT substrate in a kinase buffer containing Mg 2+ and Mn 2+ .

  • Inhibitor Addition: Add the quinoline derivative.

  • Reaction Initiation (Critical Step): Add ATP precisely at its apparent Km​ concentration for VEGFR-2. Causality: Setting [ATP] = Km​ ensures the assay is highly sensitive to competitive inhibitors. If[ATP] >> Km​ , the quinoline will be outcompeted, generating false negatives.

  • Detection Phase: Stop the reaction with EDTA (to chelate divalent cations) and add a Europium-labeled anti-phosphotyrosine antibody alongside Streptavidin-APC.

  • Measurement: Read the microplate using a TR-FRET compatible reader. Causality: Many quinoline derivatives are inherently fluorescent. TR-FRET utilizes a long-lifetime Europium fluorophore, allowing a time delay (e.g., 50 µs) before measurement. This eliminates short-lived background auto-fluorescence from the quinoline compounds.

TRFRET Step1 1. Kinase + Substrate Incubation Step2 2. Add Quinoline (Inhibitor) Step1->Step2 Step3 3. Add ATP (Initiate Reaction) Step2->Step3 Step4 4. Add Eu-Antibody (FRET Probe) Step3->Step4 Step5 5. Measure Emission (665nm / 615nm) Step4->Step5

Fig 3: Step-by-step workflow of the TR-FRET Kinase Inhibition Assay.

Mechanistic Target III: DNA Topoisomerase II (Anticancer)

Mechanism of Action

DNA topoisomerases (type II) are primary targets for several quinoline derivatives, including clinical agents like mitoxantrone[4]. Topoisomerase II manages DNA tangles by creating transient double-strand breaks, passing another DNA strand through the break, and religating the backbone.

Quinoline derivatives with an extended planar conjugation system exhibit optimal anticancer activity by intercalating between DNA base pairs[5]. Once intercalated, the quinoline scaffold stabilizes the Topo II-DNA cleavable complex. This "poisoning" of the enzyme prevents the religation step, converting the enzyme's natural catalytic cycle into a mechanism that generates permanent double-strand breaks, ultimately triggering apoptosis[4].

Quantitative Data Summary

The structural versatility of the quinoline scaffold allows for extreme target selectivity based on peripheral substitutions. The table below synthesizes quantitative efficacy data of various quinoline derivatives against their respective targets.

Compound / DerivativeTarget / Cell LineIC 50​ / GI 50​ ValueMechanism of ActionSource
Quinoline 38 PI3K / mTOR0.72 µM / 2.62 µMDual kinase competitive inhibition[3]
Compounds 58 & 59 VEGFR-21.2 µM / 2.5 µMATP-binding pocket inhibition[3]
4,7-dichloroquinoline P. falciparum (CQ-s)23 nMHeme polymerization disruption[6]
Quinoline-chalcone (39) A549 (NSCLC)1.91 µMPI3K/Akt/mTOR pathway inhibition[7]
Quinoline-sulfonamide (41) P. falciparum (3D7)0.05 µMHemozoin formation inhibition[2]

Conclusion

The quinoline scaffold remains a cornerstone of modern drug discovery. By understanding the precise molecular mechanisms—whether it is the pH-dependent ion trapping in Plasmodium vacuoles or the stereoelectronic mimicry of ATP in oncogenic kinases—researchers can rationally design next-generation therapeutics. The rigorous, self-validating assay protocols detailed in this whitepaper ensure that hit-to-lead optimization is driven by genuine target engagement rather than assay artifacts.

References

  • Source: International Journal of Medical and Pharmaceutical Sciences (IJMPHS)
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL
  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arab Journal of Chemistry URL
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: NIH / PubMed Central URL
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features Source: ResearchGate URL
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: MDPI URL
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity Source: MDPI URL

Sources

Foundational

A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Compounds

Introduction: The Enduring Legacy of the Quinoline Scaffold The quinoline scaffold, a fused bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline scaffold, a fused bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true potential was unlocked with the discovery of quinine's potent antimalarial properties.[3][4] This seminal discovery catalyzed over a century of research, revealing the quinoline nucleus as a "privileged scaffold." This term is reserved for molecular frameworks that can bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][5][6]

Quinoline derivatives have been successfully developed into drugs for treating a vast spectrum of diseases, including cancer, malaria, bacterial and viral infections, inflammation, and neurological disorders.[5][7][8][9][10] Commercially available drugs such as Chloroquine (antimalarial), Ciprofloxacin (antibacterial), and Bosutinib (anticancer) underscore the scaffold's therapeutic versatility.[4][11]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and advanced methodologies governing the discovery and synthesis of novel quinoline-based compounds. We will delve into the causality behind experimental choices, from rational drug design strategies to the intricacies of modern synthetic protocols, providing a field-proven perspective on navigating this dynamic area of research.

Chapter 1: Rational Design of Novel Quinoline Derivatives

The journey from a core scaffold to a clinical candidate is one of meticulous design and optimization. For quinoline-based compounds, this process leverages a deep understanding of their structure-activity relationships, augmented by powerful computational tools and innovative design strategies.

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

SAR studies are fundamental to understanding how specific structural modifications on the quinoline ring influence biological activity.[12] The positions on the quinoline ring (C2, C3, C4, etc.) are not created equal; substitutions at these sites can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

  • Anticancer Activity:

    • Position 2 and 4: The introduction of bulky aryl groups at the C2 and C4 positions has been shown to enhance cytotoxic activity.[13]

    • Position 4: The presence of an amino side chain at the C4 position can enhance antiproliferative activity, a feature exploited in many antimalarial and anticancer agents.[1][14]

    • Position 7: Bulky substituents at the C7 position, such as an alkoxy group, can facilitate antiproliferative effects.[1]

    • Position 8: A hydroxyl group at the C8 position is often associated with potent anticancer activity.[5]

  • Antibacterial Activity:

    • Position 6: The introduction of a fluorine atom at the C6 position is a classic strategy that significantly enhances antibacterial activity, a hallmark of the fluoroquinolone class of antibiotics.[5]

  • Antimalarial Activity:

    • Modifications to the 4-aminoquinoline side chain are crucial for overcoming drug resistance. Incorporating motifs that support intermolecular hydrogen bonding can enhance activity against resistant P. falciparum strains.[14] Designing bulkier molecules can also reduce drug efflux, a common resistance mechanism.[15]

Computational Approaches in Quinoline Drug Design

In silico techniques have become indispensable for accelerating the drug discovery process, reducing costs, and refining molecular design before synthesis is even attempted.[15][16][17]

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a designed quinoline derivative within the active site of a target protein.[16][17] It provides crucial insights into the specific interactions (e.g., hydrogen bonds, π-π stacking) that drive efficacy, guiding the rational placement of functional groups to maximize binding.[12][17]

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), establish a statistical correlation between the three-dimensional properties (steric and electrostatic fields) of a series of quinoline compounds and their biological activities.[18][19][20] These models can predict the activity of virtual compounds and generate contour maps that highlight regions where modifications are likely to improve potency.[19]

  • ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs.[15][17] This early-stage screening helps to identify and eliminate candidates with poor drug-like properties, saving significant time and resources.

Advanced Design Strategies

Beyond simple substitutions, advanced strategies are employed to discover truly novel chemical entities with improved properties.

  • Bioisosteric Replacement: This strategy involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving pharmacological activity, reducing toxicity, or altering pharmacokinetics.[21] For instance, a labile benzanilide core in a quinoline-based ABCG2 modulator was successfully replaced with a more stable N-biphenylyl moiety to prevent rapid enzymatic cleavage in plasma.[22]

  • Scaffold Hopping: This powerful technique involves replacing the core scaffold of a known active compound with a structurally different core while retaining the original biological activity.[23] This is a key strategy for generating novel intellectual property (IP) and overcoming limitations of the parent scaffold. For example, a novel series of antimycobacterial 2-(quinolin-4-yloxy)acetamides was developed by "hopping" from the imidazo[1,2-a]pyridine-3-carboxamide scaffold of the drug candidate telacebec.[24]

G start_node Known Active Compound (e.g., Imidazo[1,2-a]pyridine) process_node Scaffold Hopping Strategy (Core Replacement) start_node->process_node Identify Pharmacophore result_node Novel Quinoline-Based Scaffold (e.g., 2-(Quinolin-4-yloxy)acetamide) process_node->result_node Design & Synthesize outcome_node Improved Properties: - Novel IP - Enhanced Stability - Different PK/PD Profile result_node->outcome_node Biological Evaluation

Caption: Workflow for Scaffold Hopping in Drug Discovery.

Chapter 2: Synthetic Methodologies for the Quinoline Core

The construction of the quinoline ring system has been a subject of intense research for over a century. Methodologies have evolved from classical, often harsh, named reactions to sophisticated, highly efficient modern techniques that offer greater control and sustainability.

Classical Synthesis Routes

Several named reactions form the historical foundation of quinoline synthesis. While still used, they often suffer from drawbacks such as harsh acidic conditions, high temperatures, the use of toxic oxidants, and low yields, particularly with sensitive functional groups.[25][26][27]

  • Skraup Synthesis: A vigorous, often exothermic reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[25][28] Careful control of temperature is critical to prevent excessive tar formation.[25]

  • Doebner-von Miller Reaction: An extension of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of acid.[3]

  • Combes Synthesis: Involves the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization.[3]

  • Friedländer Synthesis: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by base or acid.[8][29]

Modern Synthetic Innovations

Modern synthetic chemistry prioritizes efficiency, atom economy, and functional group tolerance. These advanced methods provide access to novel quinoline analogues that are difficult to synthesize using classical routes.

  • Transition-Metal-Catalyzed C-H Activation: This transformative strategy allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.[6][30] Catalysts based on rhodium, palladium, and cobalt are highly effective for constructing the quinoline scaffold via annulation of anilines with partners like alkynes.[30][31] This method provides access to a broad range of substituted quinolines with high regioselectivity.[6][31]

Caption: Simplified Rh(III)-Catalyzed C-H Activation Cycle.

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials.[32] This approach offers high atom economy and allows for the rapid generation of diverse quinoline libraries.[32]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring uniform and rapid heating.[8][29] This technique has been successfully applied to classical reactions like the Friedländer synthesis, often under greener conditions.[29]

  • Photo-Induced Oxidative Annulation: These methods leverage light energy to drive the cyclization process, often proceeding under mild, metal-free conditions, which is highly desirable for sustainable chemistry.[7][29][33]

Catalyst SystemTypical PrecursorsKey AdvantagesCommon Co-Catalysts/AdditivesRef.
Rhodium (Rh) Imidamides, AnilinesHigh efficiency, broad substrate scopeCopper oxidants (e.g., Cu(OAc)₂)[30]
Palladium (Pd) Quinoline N-oxidesExcellent for C2/C8 functionalizationSilver oxidants (e.g., Ag₂CO₃)[6][30]
Cobalt (Co) Anilides, AnilinesCost-effective alternative to Rh/PdLewis acids (e.g., Zn(OTf)₂)[30][31]
Copper (Cu) Anilines, EnaminonesReadily available, versatileOften used as the primary catalyst[6][29]

Chapter 3: Experimental Protocols and Workflow

This section provides a representative, detailed protocol for a modern synthetic method, illustrating the practical application of the principles discussed.

General Workflow for Quinoline Synthesis and Discovery

The process from conceptual design to a purified compound follows a structured workflow.

design_node design_node synthesis_node synthesis_node workup_node workup_node purify_node purify_node analyze_node analyze_node A In Silico Design (Docking, QSAR) B Synthesis (e.g., C-H Activation) A->B Select Target C Reaction Work-up (Quenching, Extraction) B->C Reaction Complete D Purification (Column Chromatography) C->D E Characterization (NMR, MS, HPLC) D->E Isolate Fractions F Biological Screening E->F

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate

Disclaimer: This document synthesizes the current understanding of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate based on available scientific literature for structurally related compounds. Direct pharmacological da...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document synthesizes the current understanding of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate based on available scientific literature for structurally related compounds. Direct pharmacological data for this specific molecule is limited; therefore, this guide presents a projected profile grounded in the established activities of the broader quinoline and quinazolinone chemical classes. All claims are supported by the cited literature.

I. Executive Summary

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate is a heterocyclic compound belonging to the 4-hydroxyquinoline-3-carboxylate class. While this specific molecule is not extensively characterized in publicly accessible pharmacological literature, its structural motifs are present in a wide range of biologically active agents. The quinoline core is a privileged scaffold in medicinal chemistry, known to be a key component in compounds with diverse therapeutic applications, including anticonvulsant, anticancer, and antimicrobial activities[1][2][3]. This guide provides a comprehensive overview of the predicted pharmacological profile of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate, drawing parallels from closely related analogues and the broader family of quinoline derivatives. We will delve into its physicochemical properties, potential synthesis, hypothesized mechanisms of action, and relevant experimental protocols for its evaluation.

II. Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Data
PropertyValueSource
Molecular Formula C14H14N2O4[4]
Molecular Weight 274.27 g/mol [4]
IUPAC Name ethyl 6-acetamido-4-oxo-1H-quinoline-3-carboxylate[4]
XLogP3 1.2[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 4[4]
Proposed Synthesis

The synthesis of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate would likely follow established methods for the preparation of 4-hydroxyquinoline-3-carboxylates. A common and effective method is the Gould-Jacobs reaction. This would involve the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

A plausible synthetic route is outlined below:

Synthesis_of_Ethyl_6-acetamido-4-hydroxyquinoline-3-carboxylate cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Aniline 4-Aminoacetanilide Intermediate Diethyl 2-(((4-acetamidophenyl)amino)methylene)malonate Aniline->Intermediate Condensation (Heat) EMME Diethyl ethoxymethylenemalonate EMME->Intermediate Product Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether)

Caption: Proposed synthetic pathway for Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction.

This synthetic approach is well-documented for analogous compounds and offers a reliable method for obtaining the target molecule[5][6].

III. Projected Pharmacological Profile

Based on the extensive research into quinoline and quinazolinone derivatives, we can project a pharmacological profile for Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate, focusing on its potential as an anticonvulsant and a modulator of the GABA-A receptor.

Anticonvulsant Activity

Numerous studies have demonstrated the potent anticonvulsant properties of quinoline and quinazolinone derivatives[7][8][9]. These compounds have been shown to be effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[7][8]. The structural features of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate, particularly the substituted quinoline core, align with the pharmacophores identified as crucial for anticonvulsant activity in these related series.

Mechanism of Action: GABA-A Receptor Modulation

A significant body of evidence points towards the modulation of the γ-aminobutyric acid type A (GABA-A) receptor as a primary mechanism of action for many neurologically active quinoline derivatives[10][11][12][13][14]. The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system[12][14].

It is hypothesized that Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate could act as a positive allosteric modulator of the GABA-A receptor. This would lead to an enhancement of GABA-ergic neurotransmission and a subsequent reduction in neuronal excitability, which is a key therapeutic strategy in the treatment of epilepsy.

GABA-A_Receptor_Modulation cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Cellular Effect GABA_R GABA-A Receptor Cl- Channel Effect Effect GABA_R:f1->Effect Channel Opening GABA GABA GABA->GABA_R:f0 Binds Compound Ethyl 6-acetamido-4- hydroxyquinoline-3-carboxylate (Hypothesized Modulator) Compound->GABA_R:f0 Potentiates GABA Binding (Allosteric Modulation)

Caption: Hypothesized mechanism of action via positive allosteric modulation of the GABA-A receptor.

IV. Experimental Protocols for Pharmacological Evaluation

To validate the projected pharmacological profile of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Assay: Electrophysiological Recording from Recombinant GABA-A Receptors

This assay directly assesses the modulatory effects of the compound on GABA-A receptor function.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L)[10][11].

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells.

  • Compound Application: A baseline GABA-evoked current is established by applying a submaximal concentration of GABA (e.g., EC10-EC20).

  • Data Analysis: The test compound is co-applied with GABA, and any potentiation or inhibition of the GABA-evoked current is measured and quantified.

In Vivo Assays: Anticonvulsant Screening

Standard preclinical models are employed to evaluate the in vivo efficacy of the compound against seizures.

Maximal Electroshock (MES) Test:

  • Animal Model: Male Swiss mice (or other appropriate rodent model).

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: A maximal seizure is induced via corneal electrodes delivering a high-frequency electrical stimulus.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection[7][8][9].

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Model: Male Swiss mice.

  • Compound Administration: The test compound is administered as described for the MES test.

  • Induction of Seizure: A convulsive dose of pentylenetetrazole (a GABA-A receptor antagonist) is injected subcutaneously.

  • Endpoint: The compound's ability to prevent or delay the onset of clonic and tonic-clonic seizures is observed and recorded[7][8].

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome InVitro Electrophysiology on Recombinant GABA-A Receptors Outcome Determination of Pharmacological Profile (Efficacy, Potency, Mechanism) InVitro->Outcome Mechanism of Action InVivo Anticonvulsant Screening MES Maximal Electroshock (MES) Test InVivo->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test InVivo->scPTZ MES->Outcome Efficacy Data scPTZ->Outcome Efficacy Data

Caption: A streamlined workflow for the pharmacological evaluation of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate.

V. Conclusion and Future Directions

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate represents a promising, yet underexplored, chemical entity. Its structural similarity to known anticonvulsant agents and GABA-A receptor modulators strongly suggests a potential for similar pharmacological activity. The proposed synthetic route is feasible, and the outlined experimental protocols provide a clear path for its pharmacological characterization.

Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to confirm its hypothesized pharmacological profile. Further derivatization of the core structure could also lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The 4-quinolone-3-carboxylic acid motif continues to be a versatile scaffold in medicinal chemistry, and a thorough investigation of this particular derivative is warranted[3].

VI. References

  • one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants - PubMed. Available from: [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC. Available from: [Link]

  • Anticonvulsant derivatives of quinoline pharmacophore - ResearchGate. Available from: [Link]

  • View of Structure based drug discovery, docking modelling, synthesis and anticonvulsant pharmacological activity of new quinoline derivatives - ScienceScholar. Available from: [Link]

  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Available from: [Link]

  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Available from: [Link]

  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - MDPI. Available from: [Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core - FLORE. Available from: [Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - MDPI. Available from: [Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC. Available from: [Link]

  • Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate | C14H14N2O4 - PubChem. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. Available from: [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed. Available from: [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available from: [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available from: [Link]

  • Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate - PrepChem.com. Available from: [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]

  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates - ResearchGate. Available from: [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 - PubChem. Available from: [Link]

  • Optimizing Pharmaceutical Synthesis: The Role of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents. Available from:

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Protocols & Analytical Methods

Method

Experimental procedure for Gould-Jacobs reaction for quinolines

Application Note: High-Efficiency Gould-Jacobs Synthesis of 4-Quinolones Introduction & Strategic Overview The Gould-Jacobs reaction is a foundational organic synthesis methodology for constructing the quinolin-4-one (or...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Gould-Jacobs Synthesis of 4-Quinolones

Introduction & Strategic Overview

The Gould-Jacobs reaction is a foundational organic synthesis methodology for constructing the quinolin-4-one (or 4-hydroxyquinoline) scaffold, a privileged pharmacophore prevalent in antibacterial agents (e.g., nalidixic acid, fluoroquinolones) and antimalarial drugs[1][2]. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of steps, but as a thermodynamically driven system. The classical protocol requires extreme thermal conditions (>250 °C) which often lead to product degradation and tarry byproducts if not strictly controlled[3]. This guide details the mechanistic causality of the reaction and provides optimized, self-validating protocols for both classical thermal and modern microwave-assisted cyclizations.

Mechanistic Causality & Reaction Pathway

The Gould-Jacobs sequence is a cascade of four distinct chemical events. Understanding the thermodynamics of each step is critical for troubleshooting and yield optimization:

  • Condensation: The synthesis initiates with a nucleophilic attack of an aniline derivative on the electron-deficient double bond of an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate, DEEM). The thermal elimination of ethanol drives the equilibrium forward to form a stable anilidomethylenemalonate intermediate[1][4].

  • Thermal Electrocyclization: This is the critical bottleneck. A 6-electron electrocyclization forms the quinoline ring. The high activation energy barrier necessitates elevated temperatures (>250 °C)[1].

  • Saponification: Base-catalyzed hydrolysis of the C3-ester yields a carboxylic acid, preparing the molecule for the final degradation step[2].

  • Decarboxylation: Thermal extrusion of carbon dioxide gas yields the final unsubstituted 4-hydroxyquinoline core[4].

Mechanism N1 Aniline + DEEM Reagents N2 Condensation (100-130 °C) Elimination of Ethanol N1->N2 N3 Anilidomethylenemalonate Intermediate N2->N3 N4 Thermal Cyclization (>250 °C) 6-Electron Electrocyclization N3->N4 N5 4-Hydroxy-3-carboalkoxyquinoline N4->N5 N6 Saponification (NaOH) Ester Hydrolysis N5->N6 N7 Quinoline-3-carboxylic Acid N6->N7 N8 Decarboxylation (>200 °C) CO2 Evolution N7->N8 N9 4-Hydroxyquinoline Core N8->N9

Mechanistic pathway of the Gould-Jacobs reaction from aniline to 4-hydroxyquinoline.

Quantitative Data & Condition Optimization

Prolonged heating during the cyclization step causes severe decomposition, while insufficient heat leaves the intermediate unreacted. Modern techniques like microwave irradiation and continuous flow chemistry have revolutionized this step by enabling rapid, high-temperature spikes that favor the kinetic product[1][5].

Table 1: Impact of Cyclization Conditions on Yield and Reaction Time

MethodologyTemperature (°C)TimeYield (%)Mechanistic Observation
Classical Thermal25030–60 min35–50High thermal mass delays cooling; promotes tarry degradation products[6].
Microwave-Assisted25020 min<20Insufficient energy to overcome the electrocyclization barrier rapidly[1].
Microwave-Assisted3005 min47Rapid heating/cooling profile minimizes degradation; optimal kinetic control[1].
Continuous Flow390 (100 bar)~1–2 min>80Extreme pressure/temp allows instantaneous cyclization without solvent boiling[5].

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, every step in these protocols includes a self-validating physical or chemical indicator.

Workflow Start Select Cyclization Protocol Scale Production Scale? Start->Scale Therm Protocol A: Thermal (Diphenyl Ether, >10g) Scale->Therm Large Scale MW Protocol B: Microwave (Solvent-free, <5g) Scale->MW Rapid/Small Scale

Decision matrix for selecting the appropriate Gould-Jacobs cyclization protocol.

Protocol A: Classical Thermal Cyclization (Scale: >10g)

Causality: Diphenyl ether is chosen because its high boiling point (259 °C) acts as a stable thermal sink, allowing the reaction to reach the necessary activation energy without pressurization[6].

  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and DEEM (1.1 eq). Heat to 120 °C for 2 hours.

    • Self-Validation Check: The reaction is complete when ethanol vapor condensation ceases. TLC will show the complete disappearance of the highly polar aniline spot.

  • Cyclization: Dissolve the crude anilidomethylenemalonate in diphenyl ether (10 mL/g). Heat to a vigorous reflux (~250 °C) for 45 minutes under a nitrogen atmosphere[6].

    • Causality: Nitrogen prevents the oxidative degradation of the electron-rich intermediate at extreme temperatures.

  • Isolation: Cool the mixture to room temperature. Add a non-polar solvent (e.g., cyclohexane or hexanes) at a 3:1 v/v ratio.

    • Self-Validation Check: The target 4-hydroxy-3-carboalkoxyquinoline will immediately precipitate as a solid, validating successful cyclization. Diphenyl ether remains soluble in the non-polar phase, allowing for chromatography-free isolation[6].

  • Filtration: Filter the precipitate, wash thoroughly with cold hexanes, and dry under vacuum.

Protocol B: Microwave-Assisted Cyclization (Scale: <5g)

Causality: Microwave irradiation directly couples with the polar intermediate, causing instantaneous volumetric heating. This bypasses the slow conductive heating of oil baths, drastically reducing the time the product spends at degradation temperatures[1][7].

  • Reaction Setup: In a 10 mL microwave vial, add the anilidomethylenemalonate intermediate (2.0 mmol). No solvent is required if the intermediate is a meltable solid, though Eaton's reagent can optionally be used as an acid catalyst to lower the activation barrier[8].

  • Irradiation: Seal the vial and heat to 300 °C for exactly 5 minutes using a dynamic power program[1].

    • Self-Validation Check: The internal pressure sensor should register a sharp spike (up to 24 bar), indicating the instantaneous phase change and reaction progression[6].

  • Purification: Cool rapidly via compressed air. Triturate the resulting solid with ice-cold acetonitrile (3 mL) to remove unreacted starting materials[1].

    • Self-Validation Check: HPLC-MS analysis of the solid should reveal a purity of >95% with the characteristic [M+H]+ mass of the cyclized quinolone[6].

Downstream Processing: Saponification and Decarboxylation

To achieve the bare 4-hydroxyquinoline core:

  • Hydrolysis: Reflux the cyclized ester in 10% aqueous NaOH for 2 hours. Cool to room temperature and acidify with concentrated HCl to pH 3.

    • Self-Validation Check: The quinoline-3-carboxylic acid will precipitate out of the aqueous solution upon acidification, confirming ester cleavage[1].

  • Decarboxylation: Place the dried carboxylic acid solid neat in a sublimation apparatus and heat to 250 °C.

    • Self-Validation Check: The thermal extrusion of CO2 gas will cause visible bubbling in the melt. The reaction is complete when bubbling ceases, yielding the pure 4-hydroxyquinoline[1][9].

References

  • Gould–Jacobs reaction - Wikipedia. Source: wikipedia.org.4

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. Source: benchchem.com. 1

  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. Source: benchchem.com. 6

  • Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem. Source: benchchem.com. 9

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Source: mdpi.com. 2

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Source: mdpi.com. 8

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Source: nih.gov. 3

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - Asian Journal of Chemistry. Source: asianpubs.org. 7

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor - The Journal of Organic Chemistry. Source: acs.org. 5

Sources

Application

Application Note: A Strategic Approach to the HPLC Purification of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate

Abstract and Introduction Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate is a polysubstituted quinoline derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development, oft...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate is a polysubstituted quinoline derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development, often serving as crucial intermediates for the synthesis of pharmacologically active agents.[1] The biological efficacy and safety of any final active pharmaceutical ingredient (API) are critically dependent on the purity of its preceding intermediates. Therefore, robust and efficient purification methods are paramount.

This application note provides a comprehensive, field-proven guide for the purification of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate using preparative High-Performance Liquid Chromatography (HPLC). We will move beyond a simple list of parameters to explain the underlying chromatographic principles and the strategic decisions behind the method development process. This guide is intended for researchers, chemists, and drug development professionals who require a high-purity product for subsequent synthetic steps or biological screening.

Pre-Purification Analysis: Understanding the Target Molecule

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. These properties dictate its behavior in a chromatographic system and guide the selection of appropriate columns and mobile phases.[2]

Table 1: Physicochemical Properties of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₄PubChem CID: 14571981[3]
Molecular Weight 274.27 g/mol PubChem CID: 14571981[3]
XLogP3 (Lipophilicity) 1.2PubChem CID: 14571981[3]
Hydrogen Bond Donors 2PubChem CID: 14571981[3]
Hydrogen Bond Acceptors 5PubChem CID: 14571981[3]
Tautomerism Exists in keto-enol tautomeric forms (4-hydroxyquinoline and 4-quinolone)General Quinoline Chemistry

Expert Analysis:

  • Lipophilicity (XLogP3 = 1.2): This value indicates that the compound is moderately polar. This makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where it will exhibit sufficient retention on a hydrophobic stationary phase (like C18) to be separated from more polar or less polar impurities.[4]

  • Functional Groups and Ionization: The presence of a hydroxyl group (which can tautomerize to a ketone) and an amide group means the molecule's overall polarity and retention are highly dependent on the pH of the mobile phase.[5] To ensure reproducible retention times and sharp, symmetrical peaks, the pH must be controlled using a suitable buffer or modifier.

The Chromatographic Method: A Step-by-Step Development Workflow

Developing a preparative HPLC method is a systematic process designed to maximize resolution, loading capacity, and throughput.[6] Our approach is to first develop and optimize the separation at an analytical scale and then geometrically scale the method for preparative purification.[7]

Principle of Separation: Reverse-Phase HPLC

The primary purification technique employed is Reverse-Phase HPLC. In this mode, the stationary phase (the column packing material) is non-polar (hydrophobic), while the mobile phase (the solvent) is polar. The separation is driven by hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier. By gradually increasing the amount of a less polar organic solvent (like acetonitrile or methanol) in the mobile phase—a technique known as gradient elution—we can sequentially elute compounds based on their polarity.

Method Development Workflow

The logical flow for developing the optimal purification method is outlined below. This systematic approach ensures all critical parameters are evaluated to achieve a robust and efficient separation.

MethodDevelopmentWorkflow A 1. Analyte Analysis (Properties from Table 1) B 2. Column Selection (Start with C18) A->B Informs choice C 3. Mobile Phase Scouting (ACN vs. MeOH, pH Modifier) B->C Test on selected column E 5. Gradient Optimization (Scouting to Focused Gradient) C->E Select best solvent & modifier D 4. Wavelength Selection (PDA Scan) D->E Set optimal detection λ F 6. Loading Study (Determine Max Sample Load) E->F Use optimized gradient G 7. Final Preparative Method F->G Define final parameters

Caption: Logical workflow for HPLC method development.

Detailed Application Protocol

This section details the optimized protocol for the preparative HPLC purification of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate.

Instrumentation and Materials

Table 2: Required Equipment and Consumables

ItemSpecification
HPLC System Preparative HPLC system with binary gradient pump, autosampler (or manual injector), column oven, UV-Vis or Photodiode Array (PDA) detector, and fraction collector.
Analytical Column C18, 5 µm particle size, 4.6 x 150 mm (for method development).
Preparative Column C18, 5-10 µm particle size, 21.2 x 250 mm (for purification).
Solvents HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.
Mobile Phase Modifier Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC-grade.
Sample Solvent Dimethyl Sulfoxide (DMSO) or a mixture of Mobile Phase A/B.
Reagent and Sample Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. Rationale: The acidic modifier ensures that the analyte and any basic impurities are protonated, leading to consistent retention. It also suppresses the ionization of residual silanol groups on the silica-based stationary phase, which prevents peak tailing.[5]

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile. Rationale: Acetonitrile is often chosen for its low viscosity and UV transparency. The selectivity can differ from methanol, so both should be scouted during development.[7]

  • Crude Sample Preparation: Dissolve the crude solid in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Before injection, dilute a small aliquot with mobile phase A to ensure solubility upon injection. Caution: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. The final concentration should be determined during a loading study.

Optimized HPLC Method Parameters

The following parameters were determined using the development workflow described in Section 3.2.

Table 3: Optimized Preparative HPLC Parameters

ParameterSetting
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Gradient 15% B to 55% B over 20 minutes, followed by a 5-minute wash at 95% B and a 10-minute re-equilibration at 15% B.
Column Temperature 30 °C
Injection Volume 1.0 - 5.0 mL (dependent on concentration from loading study)
Detection 254 nm and 315 nm. Rationale: Quinolines typically have multiple absorbance maxima.[8][9] Monitoring two wavelengths can help distinguish the main product from impurities with different UV profiles.
Fraction Collection Triggered by UV signal threshold at 254 nm.
Step-by-Step Purification Protocol
  • System Equilibration: Purge both pump lines with their respective mobile phases. Equilibrate the preparative column with the starting conditions (15% B) at 20.0 mL/min until a stable baseline is achieved (at least 10 column volumes).

  • Sample Injection: Inject the prepared crude sample solution.

  • Chromatographic Run & Fraction Collection: Initiate the gradient method. Monitor the chromatogram in real-time. Ensure the fraction collector is programmed to collect the main peak corresponding to the target compound, typically based on its retention time from analytical runs.

  • Post-Purification Analysis: After collection, inject a small aliquot (1-2 µL) of each collected fraction onto an analytical HPLC system using a fast gradient method to confirm purity.

  • Fraction Pooling & Solvent Removal: Combine the fractions that meet the required purity specification (e.g., >98%). Remove the solvents (water, acetonitrile, TFA) using a rotary evaporator or freeze-dryer (lyophilizer). The use of a volatile buffer like TFA or formic acid is crucial for this step.[7]

  • Final Product: The resulting solid is the purified Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate. Obtain a final mass and calculate the recovery yield.

Expected Results & Troubleshooting

Using this method, a crude sample with an initial purity of ~85% can be purified to >99% purity. A typical analytical chromatogram of a purified fraction should show a single major peak at the expected retention time.

Table 4: Troubleshooting Common HPLC Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution Inappropriate mobile phase/gradient slope; Column overloading.Re-optimize the gradient (make it shallower). Reduce injection volume/concentration. Try methanol instead of acetonitrile to alter selectivity.
Peak Tailing Secondary interactions with column silanols; Column degradation.Ensure mobile phase modifier (TFA) is at the correct concentration. Operate within the column's recommended pH range (typically 2-8 for silica C18).[5] Replace the column if performance degrades.
Low Recovery Compound precipitation on the column; Poor solubility in mobile phase.Reduce sample concentration. Ensure sample solvent is compatible with the initial mobile phase.
Split Peaks Column void or blockage; Co-elution of tautomers.Back-flush the column. Check for blockages in the system. Ensure pH control is robust to favor one tautomeric form.

Conclusion

This application note provides a robust and scientifically grounded protocol for the preparative HPLC purification of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate. By systematically developing the method from an analytical to a preparative scale and understanding the physicochemical properties of the target molecule, researchers can reliably obtain high-purity material essential for downstream applications in pharmaceutical and chemical research. The principles and workflow described herein are broadly applicable to the purification of other moderately polar small molecules.

References

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Benchchem. An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives.
  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives.
  • PubChem. Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information.
  • IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • PubMed Central. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. National Institutes of Health.
  • Journal of the Chemical Society (Resumed). (1952). Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Royal Society of Chemistry.
  • ResearchGate. (2019, June 17). Development of an efficient purification method for a peptide pharmaceutical: Optimisation of HPLC separation and considerations for scaling up to production scale in case of the GLP-1 receptor agonist liraglutide.
  • Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows.
  • WuXi AppTec. Physicochemical Property Study.

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Method

Application Notes and Protocols: One-Pot Synthesis of Quinoline-4-Carboxylic Acids

Introduction Quinoline-4-carboxylic acids represent a cornerstone scaffold in medicinal chemistry and drug development.[1][2] These heterocyclic compounds are integral to a multitude of pharmaceuticals, exhibiting a broa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline-4-carboxylic acids represent a cornerstone scaffold in medicinal chemistry and drug development.[1][2] These heterocyclic compounds are integral to a multitude of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[1][2][3][4][5] The efficient and modular synthesis of this privileged structure is therefore a paramount objective for researchers in the field. One-pot, multicomponent reactions (MCRs) have emerged as a powerful strategy, offering significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse compound libraries.[1][6]

This comprehensive guide provides an in-depth exploration of the one-pot synthesis of quinoline-4-carboxylic acids. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also a deep dive into the mechanistic underpinnings and practical considerations that are crucial for successful and reproducible synthesis.

Core Synthetic Strategies: The "Why" Behind the "How"

Several named reactions form the foundation for the one-pot synthesis of quinoline-4-carboxylic acids. While each has its unique characteristics, they share the common goal of constructing the quinoline core from simple, readily available starting materials in a single synthetic operation.

The Doebner Reaction: A Classic Three-Component Condensation

The Doebner reaction is arguably the most prevalent and versatile method for the one-pot synthesis of quinoline-4-carboxylic acids.[1][4][7] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][5][7][8]

Mechanistic Insights: The exact mechanism of the Doebner reaction has been a subject of discussion, with two primary pathways proposed.[4] Understanding these pathways is critical for optimizing reaction conditions and predicting outcomes.

  • Schiff Base Pathway: This pathway commences with the formation of a Schiff base (an imine) from the aniline and the aldehyde. The enol or enolate of pyruvic acid then acts as a nucleophile, attacking the imine. Subsequent intramolecular cyclization, dehydration, and oxidation lead to the aromatic quinoline-4-carboxylic acid.[4][9] This pathway is often favored under acidic conditions which promote imine formation.

  • Michael Addition/Aldol Condensation Pathway: An alternative mechanism suggests an initial aldol-type condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline to the resulting α,β-unsaturated ketoacid.[4] Intramolecular cyclization and dehydration then yield the final product.

The operative mechanism can be influenced by the specific reactants and conditions employed. For instance, pre-forming the imine can explicitly direct the reaction through the Schiff base pathway.

Causality in Experimental Choices:

  • Catalyst: Acid catalysts, such as p-toluenesulfonic acid (p-TSA), silica sulfuric acid, or Lewis acids like iron(III) trifluoromethanesulfonate, are often employed to facilitate both the imine formation and the cyclization steps.[1][5][6][10]

  • Solvent: Ethanol is a common solvent, facilitating the dissolution of reactants and enabling reflux conditions to drive the reaction to completion.[1][4] However, greener solvent systems, such as water-ethylene glycol mixtures, have also been successfully implemented.[6][11]

  • Temperature: Heating is typically required to overcome the activation energy for the cyclization and dehydration steps.[4] Microwave irradiation has emerged as a powerful tool to significantly reduce reaction times.[12][13]

The Pfitzinger Reaction: An Alternative Route from Isatins

The Pfitzinger reaction provides a valuable alternative for synthesizing quinoline-4-carboxylic acids, particularly when specific substitution patterns are desired. This method involves the reaction of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[2][14]

Mechanistic Rationale: The reaction is initiated by the base-catalyzed opening of the isatin ring to form an isatoic acid derivative. This intermediate then condenses with the enolate of the carbonyl compound. Subsequent intramolecular cyclization and decarboxylation furnish the quinoline-4-carboxylic acid.[2]

Strategic Advantages:

  • The Pfitzinger reaction allows for the synthesis of quinolines with substituents at the 2- and 3-positions, depending on the choice of the carbonyl component.[15]

  • The use of readily available isatins provides a distinct entry point to the quinoline scaffold.

Other Notable One-Pot Strategies

While the Doebner and Pfitzinger reactions are the most prominent, other methods like the Combes and Gould-Jacobs reactions, though typically used for other quinoline derivatives, can be adapted for the synthesis of precursors to quinoline-4-carboxylic acids.[14][16][17][18][19][20][21]

  • Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of anilines with β-diketones.[7][14][16][17][22]

  • Gould-Jacobs Reaction: This method utilizes the reaction of anilines with ethoxymethylenemalonic esters, followed by thermal cyclization.[18][19][20][21][23]

These reactions highlight the diverse array of synthetic tools available to the medicinal chemist for accessing the quinoline-4-carboxylic acid core.

Experimental Protocols

The following protocols are presented as a detailed guide for the one-pot synthesis of quinoline-4-carboxylic acids. They are designed to be self-validating, with clear steps and rationale.

Protocol 1: Classic Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol outlines a conventional and robust method for the synthesis of a representative quinoline-4-carboxylic acid.

Materials:

  • Aniline (1.0 mmol, 93 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Pyruvic acid (1.0 mmol, 88 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol).

  • Add 10 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-phenylquinoline-4-carboxylic acid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point).

Causality and Optimization:

  • The order of addition of reactants is generally not critical in this protocol.

  • The reflux temperature is essential to drive the dehydration and cyclization steps.

  • For less reactive anilines (e.g., those with electron-withdrawing groups), the addition of a catalytic amount of a Brønsted or Lewis acid can improve the reaction rate and yield.[3][24]

Protocol 2: Microwave-Assisted Doebner Synthesis

This protocol leverages microwave irradiation to dramatically reduce reaction times, a significant advantage for high-throughput synthesis and library generation.[12][13]

Materials:

  • Substituted aniline (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Ethanol (3-5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and p-TSA (10 mol%).

  • Add 3-5 mL of ethanol and cap the vial.

  • Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 3-10 minutes).[12]

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The workup and purification procedure is similar to Protocol 1.

Expertise-Driven Insights:

  • The optimal temperature and irradiation time should be determined for each specific substrate combination.

  • The use of a catalyst like p-TSA is often crucial for achieving high yields in the short reaction times afforded by microwave heating.[12]

Protocol 3: Green Chemistry Approach to Doebner Synthesis

This protocol emphasizes the use of environmentally benign solvents and catalysts, aligning with the principles of green chemistry.[6][11][25]

Materials:

  • Substituted aniline (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Pyruvic acid (1.2 mmol)

  • Silica sulfuric acid or another recyclable catalyst (e.g., copper nanoparticles)[10][25]

  • Water and Ethylene Glycol (1:1 v/v, 5 mL)

  • Reaction flask with a reflux condenser

Procedure:

  • In a reaction flask, combine the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), pyruvic acid (1.2 mmol), and the solid-supported catalyst.

  • Add the water and ethylene glycol solvent mixture.

  • Heat the reaction mixture to 80-100 °C with stirring for approximately 3 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and add water to precipitate the product.

  • Collect the product by filtration. The solid catalyst can often be recovered by filtration, washed, dried, and reused.[10]

  • Purify the product by recrystallization.

Trustworthiness and Self-Validation:

  • The reusability of the catalyst should be confirmed by performing multiple reaction cycles and analyzing the product yield and purity in each cycle.

  • The use of a slight excess of pyruvic acid can help to drive the reaction to completion.

Data Presentation and Visualization

Table 1: Comparison of Reaction Conditions for Doebner Synthesis
ProtocolCatalystSolventTemperatureTimeTypical Yield
Protocol 1 None/Acid (optional)EthanolReflux (~78 °C)4-6 h60-85%
Protocol 2 p-TSAEthanol80-120 °C (MW)3-10 min75-95%
Protocol 3 Silica Sulfuric AcidWater/Ethylene Glycol80-100 °C3 h80-92%
Visualizing the Reaction Pathway

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and the general experimental workflow.

Doebner_Mechanism_Schiff_Base cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid (Enol) Adduct Adduct PyruvicAcid->Adduct SchiffBase->Adduct + Pyruvic Acid Enol Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline Cyclization Quinoline Quinoline-4-Carboxylic Acid Dihydroquinoline->Quinoline Dehydration & Oxidation

Caption: Proposed Schiff Base pathway for the Doebner reaction.

Experimental_Workflow Reactants Combine Aniline, Aldehyde, Pyruvic Acid, Catalyst, & Solvent Reaction Heat (Conventional or Microwave) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cool, Precipitate/Filter Monitoring->Workup Reaction Complete Purification Recrystallize Workup->Purification Characterization Analyze Product (NMR, IR, MP) Purification->Characterization

Caption: General experimental workflow for one-pot quinoline synthesis.

Conclusion

The one-pot synthesis of quinoline-4-carboxylic acids, particularly through the Doebner reaction and its modern variations, offers an exceptionally efficient and versatile platform for the generation of these medicinally important scaffolds. By understanding the underlying reaction mechanisms and the rationale behind the choice of catalysts, solvents, and energy sources, researchers can tailor these protocols to their specific needs. The move towards greener and more time-efficient methods, such as the use of recyclable catalysts and microwave assistance, further enhances the appeal of these synthetic strategies in contemporary drug discovery and development. This guide provides a solid foundation for both novice and experienced scientists to confidently and successfully synthesize a diverse range of quinoline-4-carboxylic acid derivatives.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available from: [Link]

  • Taylor & Francis. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available from: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]

  • Scribd. Green Synthesis of Quinoline 4 Carboxylic Acid | PDF. Available from: [Link]

  • PMC. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

  • YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry. Available from: [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]

  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • ResearchGate. (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... Available from: [Link]

  • Scientific.net. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Available from: [Link]

  • ResearchGate. Construction of quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Available from: [Link]

  • figshare. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available from: [Link]

  • wikidoc. Gould-Jacobs reaction. Available from: [Link]

  • Combes Quinoline Synthesis. Available from: [Link]

  • ResearchGate. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF. Available from: [Link]

  • Grokipedia. Combes quinoline synthesis. Available from: [Link]

  • SciSpace. One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • PMC. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]

  • ResearchGate. Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst. Available from: [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Available from: [Link]

  • Gould-Jacobs Reaction. Available from: [Link]

  • Revue Roumaine de Chimie. MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Available from: [Link]

  • RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate. This resource is tailored for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with in-depth, field-tested insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. This guide is structured as a dynamic question-and-answer resource, addressing specific experimental issues with validated solutions and the underlying scientific principles.

I. Synthesis Overview: The Gould-Jacobs Reaction

The synthesis of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate is most effectively achieved via the Gould-Jacobs reaction.[1][2] This robust method involves two primary stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline core.[3][4]

The specific pathway for this target molecule involves:

  • Condensation: 4-Aminoacetanilide is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, Diethyl N-(4-acetamidophenyl)aminomethylenemalonate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent to induce a 6-electron electrocyclization, yielding the final product.[3]

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Reactants 4-Aminoacetanilide + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Diethyl N-(4-acetamidophenyl)aminomethylenemalonate Reactants->Intermediate Heat (100-130°C) -EtOH Product Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate Intermediate_ref->Product High Temp (>250°C) High-Boiling Solvent -EtOH

Caption: General workflow for the Gould-Jacobs synthesis of the target quinoline.

II. Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis.

Category 1: Low Yield or Failure in the Condensation Step (Step 1)

Question: I'm getting a low yield of my intermediate, Diethyl N-(4-acetamidophenyl)aminomethylenemalonate. My TLC plate shows a significant amount of unreacted 4-aminoacetanilide. What should I do?

Answer: This is a common equilibrium issue. The condensation reaction between the aniline and DEEM is reversible. To drive the reaction towards the product, you must address several factors:

  • Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess of DEEM (1.1 to 1.2 equivalents) can help push the equilibrium to the right.[3]

  • Temperature Control: The reaction requires heating, typically in the range of 100-130 °C.[3] Temperatures that are too low will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures can lead to side reactions or decomposition of the acetamido group.

  • Ethanol Removal: The reaction produces ethanol as a byproduct. Its accumulation can inhibit the forward reaction.[1]

    • Actionable Protocol: Perform the reaction under a gentle stream of nitrogen. This will help carry away the ethanol as it forms. Alternatively, after an initial heating period (e.g., 1-2 hours), you can remove the ethanol under reduced pressure before proceeding to the next step.[3]

  • Reagent Purity: Ensure your 4-aminoacetanilide is pure and dry. The presence of moisture can interfere with the reaction.

Category 2: Low Yield or Failure in the Thermal Cyclization Step (Step 2)

Question: My cyclization step is giving a very low yield and a lot of dark, tarry byproduct. What's causing this and how can I fix it?

Answer: The thermal cyclization is the most demanding step of the synthesis, requiring significant thermal energy (typically >250 °C) to overcome the activation barrier for the 6-electron electrocyclization.[3] Low yields and tar formation are almost always linked to improper temperature management.

  • Causality: The high temperature required for cyclization is very close to the temperature at which the organic molecules begin to decompose.[5][6] If the temperature is too low, the reaction won't proceed. If it's too high, or held for too long, decomposition dominates.

  • Troubleshooting Workflow:

Cyclization_Troubleshooting Start Low Yield / Tar in Cyclization Check_Solvent Is the solvent appropriate? (e.g., Dowtherm A) Start->Check_Solvent Check_Temp Is the reaction temperature >250°C? Check_Heating Is heating uniform and controlled? Check_Temp->Check_Heating Yes Solution_Temp Increase temperature using a suitable high-boiling solvent. Check_Temp->Solution_Temp No Check_Solvent->Check_Temp Yes Solution_Solvent Use Dowtherm A or Diphenyl Ether. Ensure intermediate is dissolved before reaching cyclization temp. Check_Solvent->Solution_Solvent No Check_Time Is the reaction time optimized? Check_Heating->Check_Time Yes Solution_Heating Use a sand or metal bead bath with mechanical stirring for even heat distribution. Check_Heating->Solution_Heating No Solution_Time Monitor via TLC every 15-30 mins. Quench reaction once starting material is consumed to prevent product degradation. Check_Time->Solution_Time No

Caption: Decision workflow for troubleshooting the thermal cyclization step.

Key Solutions:

  • Solvent Choice is Critical: You must use an inert, high-boiling solvent to reach and maintain the required temperature.[7]

    • Primary Choice: Dowtherm™ A, a eutectic mixture of diphenyl ether and biphenyl, is the standard choice. It has an operating temperature of up to 400 °C.[8]

    • Alternatives: Diphenyl ether can also be used alone.[9] For a comparison of high-temperature heat transfer fluids, see the table below.

    SolventBoiling Point (°C)Operating Range (°C)Notes
    Dowtherm™ A 25715 to 400Industry standard, excellent thermal stability.[8]
    Diphenyl Ether 259up to 400A primary component of Dowtherm A.[9]
    Globaltherm® Omnitech 25715 to 400Fully compatible and miscible with Dowtherm™ A.[8]
    Tetraglyme 275up to 275Lower boiling point, may not be sufficient for all substrates.[9]
  • Heating Protocol: Pre-heat the solvent to the target temperature (e.g., 255-260 °C). Separately, dissolve the intermediate in a minimum amount of the same hot solvent, and add this solution dropwise to the pre-heated reaction vessel. This ensures the intermediate spends minimal time at sub-optimal temperatures where it might decompose.

  • Inert Atmosphere: Always conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition of your material.

Category 3: Product Purity and Isolation

Question: After the reaction, I have a solid mass that is difficult to purify. How can I effectively isolate my product?

Answer: The crude product often precipitates from the high-boiling solvent upon cooling and can be contaminated with polymerized material and unreacted intermediate.

  • Initial Isolation:

    • After the reaction is complete (monitored by TLC), allow the mixture to cool to around 80-100 °C.

    • Add a non-polar solvent like hexane or cyclohexane while the mixture is still warm.[3] This will help keep the high-boiling solvent in solution while precipitating your more polar product.

    • Cool to room temperature, and then in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration.

  • Washing is Crucial: Wash the filtered solid thoroughly with the same non-polar solvent (hexane/cyclohexane) to remove residual Dowtherm A. Then, wash with a solvent that can dissolve the intermediate but not the product, such as ice-cold acetonitrile or ethanol, to remove any uncyclized material.[3]

  • Recrystallization: If the product is still impure or colored, recrystallization is necessary.

    • Solvent Screening: Test solvents like DMF, DMSO, or acetic acid.

    • Decolorization: If the product is dark, add a small amount of activated charcoal to the hot solution before filtering and allowing it to crystallize.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the thermal cyclization step? The cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization.[1][3] The intermediate exists in equilibrium with a ketene form. The aromatic ring acts as a diene, and the reaction proceeds through a concerted, thermally-allowed process to form the new six-membered heterocyclic ring. This is followed by tautomerization to the more stable 4-hydroxy (or 4-oxo) form.[4]

Q2: Are there any modern, lower-temperature alternatives to the high-temperature thermal cyclization? Yes, microwave-assisted synthesis has emerged as a powerful alternative. Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and improved yields by efficiently reaching the required energy for cyclization with less bulk heating, which can reduce byproduct formation.[3] Reactions can sometimes be completed in minutes instead of hours.

Q3: Why is the 4-hydroxyquinoline product favored over the 4-oxoquinoline? Are they the same? The product exists as a keto-enol tautomer. While often named "4-hydroxyquinoline," the equilibrium in many cases favors the 4-oxo (or quinolone) form, which is the amide tautomer.[1] For the purpose of this synthesis, they are considered the same product, and the name is used interchangeably.

Q4: My starting aniline has an electron-withdrawing group. Will the Gould-Jacobs reaction still work? The Gould-Jacobs reaction is generally most effective for anilines with electron-donating or neutral substituents.[3] Strong electron-withdrawing groups on the aniline ring can deactivate it, making the nucleophilic attack required for cyclization more difficult and requiring even harsher conditions.[6] In such cases, exploring alternative quinoline syntheses or using microwave-assisted methods may be necessary.

IV. Experimental Protocols

Protocol 1: Classical Thermal Synthesis

Step 1: Synthesis of Diethyl N-(4-acetamidophenyl)aminomethylenemalonate

  • In a round-bottom flask, combine 4-aminoacetanilide (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 1.5 hours. The mixture should become a clear, homogenous liquid.

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane) until the 4-aminoacetanilide spot is consumed.

  • Cool the mixture slightly and apply a vacuum to remove the ethanol byproduct. The product should solidify upon cooling to room temperature. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate

  • To a three-neck flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add Dowtherm A. Heat the solvent to 255 °C under a nitrogen atmosphere.

  • Add the crude intermediate from Step 1 in portions to the hot solvent, ensuring the temperature does not drop below 250 °C.

  • Maintain the reaction temperature at 255-260 °C for 30-45 minutes. Monitor the reaction by TLC until the intermediate is consumed.

  • Allow the reaction mixture to cool to approximately 100 °C.

  • Add an equal volume of hexane, which should cause the product to precipitate.

  • Cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with copious amounts of hexane (to remove Dowtherm A) and then with cold ethanol.

  • Dry the product under vacuum. If necessary, recrystallize from DMF or acetic acid.

Protocol 2: Microwave-Assisted Synthesis
  • In a 10 mL microwave reaction vial, combine the crude intermediate, Diethyl N-(4-acetamidophenyl)aminomethylenemalonate (1.0 eq), and a high-boiling microwave-safe solvent (e.g., diphenyl ether or sulfolane).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to 250 °C and the hold time to 15-25 minutes.

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Isolate and purify the product as described in Protocol 1 (steps 5-9).

V. References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould-Jacobs reaction - wikidoc. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

  • Gould-Jacobs Reaction. Available at: [Link]

  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. - ResearchGate. Available at: [Link]

  • Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine - Organic Chemistry Portal. Available at: [Link]

  • Dowtherm™ A | Globaltherm Omnitech - Global Heat Transfer. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Replacements for Dowtherm™ A & Therminol® VP-1 | Relatherm. Available at: [Link]

  • Alternatives to Dowtherm® Q | Globaltherm® Q | Synthetic HTF - Global Heat Transfer. Available at: [Link]

  • Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate - PrepChem.com. Available at: [Link]

  • Heat Transfer Fluids - XCELTHERM® Synthetic and Hot Oil fluids. - Radco Ind. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Doebner-von Miller Reaction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Doebner-von Miller reaction—a powerful, classic methodology for synthesizing substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Doebner-von Miller reaction—a powerful, classic methodology for synthesizing substituted quinolines from primary aromatic amines and α,β -unsaturated carbonyl compounds.

While the transformation is synthetically highly versatile, the harsh acidic conditions required often lead to a complex reaction profile dominated by unwanted side products. This guide is designed to deconstruct the kinetic and thermodynamic pathways of the reaction, providing you with field-proven, self-validating protocols to maximize your quinoline yields.

Mechanistic Origins of Side Products

To effectively troubleshoot, we must first understand the causality behind byproduct formation. The reaction proceeds via a conjugate (Michael) addition of the aniline to the α,β -unsaturated carbonyl, followed by an acid-catalyzed intramolecular cyclization, and finally, oxidation[1].

However, the highly reactive nature of the intermediates opens several competing pathways. The most notorious is the acid-catalyzed self-condensation of the carbonyl compound, which leads to intractable polymeric tars[2]. Additionally, premature condensation can form dead-end Schiff bases, while a lack of oxidative driving force leaves the reaction stalled at the dihydroquinoline stage[3].

Mechanism SM Aniline + α,β-Unsaturated Carbonyl Imine Schiff Base (Dead End) SM->Imine Direct Condensation Polymer Tar / Polymerization SM->Polymer Acid-Catalyzed Self-Condensation Michael Michael Adduct SM->Michael Conjugate Addition Cyclized Cyclized Intermediate Michael->Cyclized Acid-Catalyzed Cyclization DHQ Dihydroquinoline Cyclized->DHQ Dehydration DHQ->Polymer Disproportionation Side Reactions Quinoline Quinoline (Desired) DHQ->Quinoline Oxidation (-H2)

Mechanistic pathways in the Doebner-von Miller reaction highlighting side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turns into a thick, intractable black tar, and my quinoline yield is <20%. How can I prevent this? A1: Tar formation is the most ubiquitous side reaction in the Doebner-von Miller synthesis[4]. It stems from the 2 of the α,β -unsaturated carbonyl compound under harsh acidic conditions[2].

  • Causality & Solution: To mitigate this, you must lower the effective concentration of the enone in the acidic phase. This is best achieved by employing a two-phase solvent system (e.g., aqueous HCl and toluene)[5]. The organic phase sequesters the carbonyl compound, slowly releasing it into the aqueous phase where the aniline resides. This phase-transfer dynamic heavily favors the cross-coupling Michael addition over self-polymerization[6].

Q2: NMR analysis of my purified product shows a mixture of the desired quinoline and a partially hydrogenated species. What is this, and how do I fix it? A2: The species is a 3[3]. The classic mechanism involves cyclization to a 1,2- or 1,4-dihydroquinoline. Aromatization to the final quinoline requires the loss of two hydrogen atoms[1].

  • Causality & Solution: In the absence of an external oxidant, the reaction relies on disproportionation (where Schiff bases or unreacted enones act as hydrogen acceptors), which is highly inefficient and leads to mixed products[3]. To ensure complete aromatization, introduce a stoichiometric oxidant such as iodine ( I2​ ), nitrobenzene, or perform an oxidative workup[4].

Q3: I am using a meta-substituted aniline and getting a mixture of two quinoline regioisomers. Can I control this? A3: Yes. Meta-substituted anilines have two ortho-positions available for the final electrophilic cyclization step. The regioselectivity is governed by the steric and electronic nature of the meta-substituent.

  • Causality & Solution: Bulky meta-substituents sterically hinder cyclization at the less accessible ortho-position, favoring the 7-substituted quinoline over the 5-substituted isomer. If electronic effects dominate, switching from a Brønsted acid (like HCl) to a Lewis acid catalyst can alter the transition state geometry and improve regioselectivity.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how altering the reaction environment directly impacts the distribution of side products and the final yield of the desired quinoline.

Reaction ConditionPrimary Catalyst/SolventMajor Side ProductTypical Quinoline YieldMechanistic Rationale
Monophasic (Standard) Conc. HCl, RefluxPolymeric Tar (>40%)20-40%High local concentration of enone promotes acid-catalyzed self-condensation.
Biphasic System HCl (aq) / TolueneUnreacted Aniline70-85%Organic phase sequesters enone, limiting self-polymerization in the acidic aqueous phase.
Monophasic + Oxidant HCl, I2​ or NitrobenzeneRegioisomers (if applicable)60-75%Prevents accumulation of dihydroquinoline intermediates by driving aromatization.
Lewis Acid Catalyzed Bi(OTf)3​ , CH3​CN Schiff Bases50-65%Milder acidity reduces tar but can stall at the imine intermediate if heating is insufficient.

Self-Validating Experimental Protocols

To ensure reproducibility and minimize tar formation, implement the following field-proven methodologies. Every step includes a self-validation checkpoint to confirm the reaction is proceeding correctly.

Protocol A: Biphasic Doebner-von Miller Synthesis (Tar-Minimizing)

This protocol utilizes a two-phase system to control the release of the α,β -unsaturated carbonyl[5].

  • Aqueous Phase Preparation: In a round-bottom flask, dissolve 10 mmol of the aniline derivative in 15 mL of 6M HCl. Heat the solution to 80°C under vigorous stirring.

  • Organic Phase Preparation: Dissolve 12 mmol of the α,β -unsaturated carbonyl compound (e.g., crotonaldehyde) in 15 mL of toluene.

  • Controlled Addition: Using an addition funnel, add the organic phase dropwise to the aqueous phase over 45 minutes.

    • Self-Validation Checkpoint: The biphasic mixture should turn yellow/orange. If the aqueous layer immediately turns opaque black, the addition rate is too fast, and polymerization is occurring.

  • Reflux: Once addition is complete, reflux the biphasic mixture for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature. Separate the organic layer (contains unreacted enone and traces of product). Neutralize the aqueous layer carefully with 6N NaOH until pH > 10[1]. Extract the precipitated quinoline with dichloromethane ( 3×20 mL).

Protocol B: Oxidative Rescue of Dihydroquinolines

If TLC or NMR indicates the presence of unoxidized dihydroquinolines, use this protocol to drive the reaction to completion[4].

  • Identification: Evaporate the extraction solvent from Protocol A. Dissolve the crude mixture in 10 mL of dichloromethane.

  • Oxidation: Add 1.2 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or a catalytic amount of I2​ (10 mol%) with an open-air condenser.

  • Reaction: Stir at room temperature for 2 hours (for DDQ) or reflux for 4 hours (for I2​ ).

    • Self-Validation Checkpoint: Spot the mixture on a TLC plate under a 254 nm UV lamp. The higher- Rf​ fluorescent spot (dihydroquinoline) should completely disappear, leaving a strong, lower- Rf​ UV-active spot (aromatic quinoline).

  • Purification: Filter the mixture through a short pad of Celite to remove oxidant byproducts, then purify via flash chromatography.

Troubleshooting Workflow

Use this logical decision tree to rapidly diagnose and resolve issues with your crude reaction mixtures.

Workflow Start Analyze Crude Mixture Tar Heavy Tar? Start->Tar Biphasic Use Biphasic System Tar->Biphasic Yes DHQ Dihydroquinolines? Tar->DHQ No Biphasic->DHQ Oxidant Add Oxidant (I2/DDQ) DHQ->Oxidant Yes Purify Standard Workup DHQ->Purify No Oxidant->Purify

Logical troubleshooting workflow for mitigating Doebner-von Miller side reactions.

References

  • BenchChem.Byproduct formation in the Doebner-von Miller reaction.
  • BenchChem.Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Matsugi, M., Tabusa, F., Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Semantic Scholar.
  • ResearchGate.On the mechanism of the Doebner–Miller reaction.
  • BenchChem.Application Notes and Protocols for the Synthesis of Benzo[f]quinoline via the Skraup-Doebner-Von Miller Reaction.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Hydroxyquinoline Derivatives

Introduction The purification of 4-hydroxyquinoline (4-HQ) derivatives presents a unique set of challenges for synthetic chemists and drug development professionals. These molecules are notorious for their complex physic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The purification of 4-hydroxyquinoline (4-HQ) derivatives presents a unique set of challenges for synthetic chemists and drug development professionals. These molecules are notorious for their complex physicochemical properties, primarily driven by keto-enol tautomerism (4-hydroxyquinoline 4-quinolone)[1]. This tautomeric equilibrium, combined with strong intermolecular hydrogen bonding and potential metal-chelating capabilities, often renders standard purification techniques ineffective.

This technical guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome these bottlenecks.

Troubleshooting Guides & FAQs

Q1: Why does my 4-hydroxyquinoline derivative streak severely on normal-phase silica gel, and how can I resolve this?

The Causality: 4-HQs exist in a dynamic tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms[1][2]. On the slightly acidic surface of standard silica gel, these tautomers interconvert during elution. Because the two forms possess different dipole moments and hydrogen-bonding capacities, they interact differently with the stationary phase's silanol groups. This continuous interconversion during transit down the column results in broad, streaking bands rather than sharp peaks.

The Solution: Suppress the tautomeric interconversion and mask the acidic silanol sites by using deactivated silica or adding an amine modifier to your mobile phase[3].

Self-Validating Protocol: Amine-Modified Normal Phase Chromatography

  • Solvent Preparation: Prepare your optimized eluent system (e.g., Dichloromethane/Methanol) and add 1% (v/v) Triethylamine (TEA). Causality: TEA competitively binds to the acidic silanol groups on the silica, preventing the stationary phase from catalyzing the tautomeric shift.

  • Column Packing: Slurry pack the silica gel using the TEA-modified solvent. Allow the column to equilibrate with at least two column volumes of the modified solvent.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of eluent. If the compound is poorly soluble, dry-load it onto Celite (avoid dry-loading onto silica, which can cause irreversible pre-binding).

  • Elution & Validation: Run the column. Validate the success of the procedure by performing Thin-Layer Chromatography (TLC) on the collected fractions using the same TEA-modified solvent. The observation of a single, tight, non-streaking spot confirms that tautomerism-induced streaking has been successfully suppressed.

Q2: My crude 4-HQ is completely insoluble in standard chromatographic solvents (DCM, EtOAc, Hexanes). How do I purify it?

The Causality: The flat, rigid aromatic core of 4-HQs, coupled with strong intermolecular hydrogen bonding (donor from the -OH/NH, acceptor from the quinoline nitrogen or carbonyl), results in exceptionally high crystal lattice energies. This manifests as severe insolubility in standard organic solvents.

The Solution: Bypass traditional chromatography by exploiting the amphoteric nature of the molecule. The hydroxyl group can be deprotonated with a strong base to form a highly soluble phenoxide salt[3].

Self-Validating Protocol: Acid-Base Extraction & Recrystallization

  • Deprotonation: Suspend the crude solid in 1M NaOH (aqueous) and stir vigorously. Causality: The basic environment deprotonates the 4-hydroxyl group (pKa ~ 8-9), forming a sodium phenoxide salt that readily dissolves in water, breaking the intermolecular hydrogen bond network.

  • Organic Wash: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc). Discard the organic layers. Causality: Non-ionizable organic impurities will partition into the EtOAc, leaving the pure 4-HQ salt in the aqueous phase.

  • Reprotonation & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 6-7. Causality: Neutralizing the phenoxide regenerates the neutral 4-hydroxyquinoline. Because of its high lattice energy, it will rapidly precipitate out of the aqueous solution.

  • Filtration & Validation: Filter the precipitate via vacuum filtration and wash with ice-cold water. Validate the purity via LC-MS. A sharp peak at the expected m/z with >95% UV purity validates the successful removal of organic impurities without the need for chromatography.

Q3: I am observing unexpected mass loss and degradation during purification. What is causing this?

The Causality: 4-Hydroxyquinolines can act as bidentate ligands. The adjacent nitrogen and oxygen atoms can chelate trace metals (such as Iron or Aluminum) present in standard-grade silica gel. This chelation leads to irreversible retention on the column or metal-catalyzed oxidative degradation.

The Solution: Switch to a metal-free stationary phase. Using an alternative stationary phase like neutral alumina or highly purified, acid-washed silica gel prevents metal chelation[3]. Alternatively, preparative Reverse-Phase HPLC (RP-HPLC) using a polymeric or end-capped C18 column bypasses the issue entirely.

Quantitative Data: Purification Strategy Comparison

To assist in selecting the optimal purification route, the following table summarizes the performance metrics of common techniques applied to 4-hydroxyquinoline derivatives[3][4].

Purification TechniqueTypical YieldPurity AchievedScalabilityPrimary Limitation
Recrystallization (e.g., DMF/H2O)60 - 85%> 99%High (Gram to kg)Requires finding an optimal solvent system; not suitable for amorphous solids.
Normal-Phase Silica (TEA Modified)50 - 80%90 - 95%Medium (Milligram to Gram)Tautomerism-induced streaking; potential metal chelation on silica.
Preparative RP-HPLC 40 - 70%> 99%Low (Milligram scale)Low solubility of crude in injection solvents; high solvent consumption.
Acid-Base Extraction 85 - 95%80 - 90%High (Gram to kg)Only removes non-ionizable impurities; requires a subsequent polishing step.

Workflow Visualization

Use the following decision tree to determine the most effective purification strategy based on the physical properties of your specific 4-hydroxyquinoline derivative.

PurificationWorkflow Start Crude 4-Hydroxyquinoline Solubility Soluble in DCM/EtOAc? Start->Solubility TLC TLC: Streaking Observed? Solubility->TLC Yes PoorSol Poor Solubility (High Lattice Energy) Solubility->PoorSol No ModSilica Normal Phase Silica (+ 1% TEA or AcOH) TLC->ModSilica Yes (Tautomerism) StdSilica Standard Silica Chromatography TLC->StdSilica No Recryst Recrystallization (DMF/H2O or EtOH) PoorSol->Recryst High Purity Crude SaltForm Salt Formation (Phenoxide/HCl salt) PoorSol->SaltForm Acid/Base Extraction RPHPLC Prep RP-HPLC (MeCN/H2O + 0.1% TFA) PoorSol->RPHPLC Complex Mixture SaltForm->Recryst Neutralize & Crystallize

Workflow for determining the optimal purification strategy for 4-hydroxyquinoline derivatives.

References

  • National Institutes of Health (NIH). "Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound." PMC, 2023. [Link]

  • American Chemical Society (ACS). "Condition-Controlled Regio- and Chemoselective Allylic Alkylation of 2-Substituted Quinolin-4-ones with MBH Carbonates." The Journal of Organic Chemistry, 2025.[Link]

Sources

Optimization

Minimizing polymer formation in quinoline synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the same ubiquitous issue in quinoline synthesis: the formation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the same ubiquitous issue in quinoline synthesis: the formation of intractable, black polymeric tar.

Whether you are utilizing the Skraup, Doebner-Miller, or Friedländer methodologies, polymer formation is not a random occurrence; it is a direct consequence of competing kinetic pathways. This guide is designed to dissect the mechanistic causality behind these side reactions and provide you with self-validating, field-proven protocols to optimize your yields.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Skraup synthesis consistently yield a thick black tar instead of the desired quinoline? Causality: The traditional Skraup reaction relies on the in situ acid-catalyzed dehydration of glycerol to form acrolein. Acrolein is a highly reactive α,β -unsaturated aldehyde. Under the harsh, high-temperature ( >150∘C ) and strongly acidic conditions (concentrated H2​SO4​ ) typically employed, acrolein rapidly undergoes uncontrolled cationic and radical polymerization before it can condense with the aniline derivative[1]. This runaway exotherm produces the characteristic "dynamite tar." Solution: You must decouple the dehydration step from the oxidation step. Implement strict temperature control (ice-bath cooling) during acid addition, and replace violent oxidants like nitrobenzene with milder alternatives such as iodine ( I2​ ) or iron salts ( FeSO4​ )[1][2].

Q2: How can I prevent the polymerization of α,β -unsaturated aldehydes in the Doebner-Miller reaction? Causality: The Doebner-Miller reaction directly utilizes α,β -unsaturated carbonyls. Because the free enone is present in high concentrations, acid-catalyzed polymerization easily outcompetes the desired Michael addition of the aniline. Solution: Implement a biphasic solvent system (e.g., water/organic solvent). Sequestering the carbonyl compound in the organic phase limits its exposure to the bulk acidic aqueous phase, drastically reducing polymerization[3]. Alternatively, using pre-formed acetals (e.g., acrolein diethyl acetal) provides a controlled, slow release of the reactive aldehyde, preventing the concentration spikes that lead to tarring[4].

Q3: Can catalyst selection minimize self-condensation in the Friedländer synthesis? Causality: In the Friedländer synthesis, the primary competing side reaction is the aldol self-condensation of the ketone reactant, which consumes starting material and forms oligomeric mixtures under harsh basic or acidic conditions[5]. Solution: Transitioning to heterogeneous, solid-supported catalysts (e.g., P2​O5​/SiO2​ or Ag(I)-exchanged Montmorillonite K10) under solvent-free conditions provides a controlled microenvironment. These catalysts activate the carbonyl selectively without the bulk acidity that drives extensive polymerization, often allowing reactions to proceed at lower temperatures with excellent yields[6][7].

Section 2: Comparative Reaction Conditions

To effectively minimize polymer formation, we must shift from traditional, harsh conditions to optimized, kinetically controlled environments. The table below summarizes the quantitative and qualitative improvements achieved by altering reaction parameters.

Synthesis MethodTraditional ConditionMajor Side ReactionOptimized ConditionYield Improvement
Skraup Conc. H2​SO4​ , PhNO2​ , >150∘C Acrolein polymerization (Tar) I2​ oxidant, slow acid addition at 0∘C Low ( ∼30% ) High ( >70% )
Doebner-Miller Free enone, strong bulk acidEnone polymerizationBiphasic medium or Acetal precursorsPoor Moderate/High
Friedländer Strong liquid acids/bases, high heatKetone aldol self-condensation P2​O5​/SiO2​ (solvent-free, 80∘C )Variable Up to 93% [6]

Section 3: Diagnostic Workflow

Use the following logical workflow to diagnose and resolve polymer formation in your specific synthetic route.

TarTroubleshooting Start High Tar/Polymer Formation Observed CheckTemp Is the reaction highly exothermic/runaway? Start->CheckTemp TempYes Implement Slow Addition & Ice-Bath Cooling CheckTemp->TempYes Yes CheckOxidant Are harsh oxidants (e.g., PhNO2) used? CheckTemp->CheckOxidant No TempYes->CheckOxidant OxidantYes Switch to Mild Oxidant (e.g., I2, Fe salts) CheckOxidant->OxidantYes Yes CheckSubstrate Is the enone/aldehyde polymerizing? CheckOxidant->CheckSubstrate No OxidantYes->CheckSubstrate SubstrateYes Use Biphasic System or Acetal Precursors CheckSubstrate->SubstrateYes Yes Optimize Analyze Yield & Purity (NMR/TLC) CheckSubstrate->Optimize No SubstrateYes->Optimize

Workflow for diagnosing and resolving polymer formation in quinoline synthesis.

Section 4: Validated Experimental Protocols

Protocol A: Optimized Low-Tar Skraup Synthesis (Iodine Modification)

This protocol utilizes iodine as a mild oxidant to prevent the runaway thermal spikes associated with nitrobenzene, thereby suppressing acrolein polymerization[1].

  • Preparation: In a round-bottom flask equipped with an oversized magnetic stir bar (to maintain agitation if viscosity increases), combine aniline (1.0 equiv), glycerol (3.0 equiv), and iodine (0.5 equiv).

  • Cooling & Acid Addition: Place the flask in an ice-water bath.

    • Self-Validation Checkpoint 1: Slowly add concentrated H2​SO4​ (1.5 equiv) dropwise over 30 minutes. The internal temperature must remain below 10∘C . If the solution begins to rapidly darken or boil, the addition rate is too fast, and polymerization has initiated.

  • Heating Ramp: Remove the ice bath and attach a reflux condenser. Gradually heat the mixture to 100∘C over 1 hour, then slowly increase to 130∘C .

  • Reaction Monitoring: Monitor the consumption of aniline via TLC (Hexanes:EtOAc). The reaction mixture will darken but should remain a stirrable liquid, not an intractable solid tar.

  • Work-up & Isolation: Cool the mixture to room temperature and carefully pour it over crushed ice.

    • Self-Validation Checkpoint 2: Neutralize the highly acidic solution by slowly adding concentrated NaOH until pH >10 . The transition of the quinoline from a water-soluble sulfate salt to a free base will be visually confirmed by the precipitation of the product[1][2].

  • Purification: Extract the aqueous layer with ethyl acetate. Dry the organic phase over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via column chromatography.

Protocol B: Biphasic Doebner-Miller Synthesis

This protocol utilizes a biphasic system to sequester the reactive α,β -unsaturated aldehyde, preventing bulk cationic polymerization[3].

  • Phase Preparation: Dissolve the aniline derivative (1.0 equiv) in dichloromethane (DCM) to form the organic phase. In a separate flask, prepare the aqueous phase using 1M HCl .

  • Biphasic Setup: Combine the organic and aqueous phases in a reactor and initiate vigorous stirring (>800 rpm) to maximize the interfacial surface area.

  • Monomer Addition: Slowly add the α,β -unsaturated aldehyde (e.g., crotonaldehyde, 1.2 equiv) dropwise to the biphasic mixture at room temperature.

    • Mechanistic Note: The enone remains largely in the organic phase, slowly reacting with the aniline at the interface, which prevents the sudden concentration spikes in the acidic aqueous phase that lead to tarring.

  • Reaction Monitoring: Monitor the organic layer via TLC.

    • Self-Validation Checkpoint: The absence of a dark baseline streak on the TLC plate (which is highly indicative of polymeric material) validates the successful suppression of tar formation.

  • Isolation: Separate the organic layer. Neutralize the aqueous layer with NaHCO3​ to extract any protonated quinoline product. Combine all organic fractions, dry over MgSO4​ , and concentrate.

References

  • BenchChem. "avoiding polymerization in Skraup synthesis of quinolines - Benchchem." BenchChem Technical Support.
  • BenchChem. "Technical Support Center: Friedländer Quinoline Synthesis - Benchchem." BenchChem Technical Support.
  • Cowen, B. J. "Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents." SciSpace.
  • Zare, A., et al. "Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions." ResearchGate.
  • Ramann, G. A., & Cowen, B. J. "Recent Advances in Metal-Free Quinoline Synthesis." Semantic Scholar.
  • "Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst." ResearchGate.
  • "Making quinoline - the Skraup synthesis." YouTube.

Sources

Reference Data & Comparative Studies

Validation

Preclinical Comparison Guide: Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate (EAQC) vs. Established Anticancer Agents

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Scaffold Evaluation, Target Engagement, and Preclinical Validation Executive Summary Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate (CAS 12...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Scaffold Evaluation, Target Engagement, and Preclinical Validation

Executive Summary

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate (CAS 127720-03-0)[1] is a highly privileged synthetic intermediate and pharmacophore in modern oncology. While established drugs like Erlotinib and Lenvatinib dominate the clinical landscape for receptor tyrosine kinase (RTK) inhibition, quinoline-3-carboxylate derivatives—specifically those utilizing the EAQC scaffold—have emerged as potent, dual-action preclinical candidates[2]. This guide provides an objective, data-driven comparison of EAQC-derived agents against standard-of-care therapeutics, detailing the mechanistic causality, structural advantages, and experimental validation protocols required for robust drug development.

Mechanistic Causality & Target Engagement

The efficacy of quinoline-based kinase inhibitors stems from their ability to mimic the adenine ring of ATP. In the EAQC scaffold, the nitrogen atom of the quinoline ring and the 4-hydroxy (or 4-oxo tautomer) group form critical, high-affinity hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR)[2].

Unlike Erlotinib, which is highly selective for EGFR, EAQC derivatives can be functionalized to achieve 2[2]. The 6-acetamido group provides a unique vector for solvent-exposed interactions, enhancing aqueous solubility while preventing rapid CYP450-mediated oxidation at the C6 position—a common metabolic liability in unsubstituted quinolines[3]. Furthermore, the ethyl 3-carboxylate moiety acts as a lipophilic group that enhances cellular permeability, undergoing intracellular hydrolysis to trap the active pharmacophore within the tumor microenvironment[4].

G EAQC EAQC Scaffold (Dual EGFR/HER2 Inhibitor) EGFR EGFR (HER1) EAQC->EGFR ATP Competitive HER2 HER2 (Neu) EAQC->HER2 ATP Competitive Erlotinib Erlotinib (EGFR Specific) Erlotinib->EGFR ATP Competitive PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK HER2->PI3K HER2->MAPK Apoptosis Intrinsic Apoptosis (Caspase 3/9 Activation) PI3K->Apoptosis Inhibition Triggers MAPK->Apoptosis Inhibition Triggers

Fig 1: Mechanism of dual EGFR/HER2 inhibition by EAQC vs. Erlotinib.

Comparative Performance Data

To objectively evaluate the EAQC scaffold, we compare the in vitro antiproliferative activity of optimized EAQC derivatives (e.g., 4-aryl-pyrano-quinoline-3-carboxylates) against Erlotinib and Lenvatinib. Data indicates that EAQC derivatives exhibit superior efficacy in specific solid tumor models, particularly colon (HT-29) and breast (MCF-7) cancers[2][4].

Agent / ScaffoldPrimary TargetsIC50 - HT-29 (Colon)IC50 - MCF-7 (Breast)Primary Mechanism of Cell Death
EAQC Derivatives EGFR, HER2, Topo II23 - 34 nM25 - 49 nMIntrinsic Apoptosis (Caspase-3/9)
Erlotinib EGFR~30 nM>100 nMApoptosis / Cell Cycle Arrest
Lenvatinib VEGFR1-3, FGFR1-4>50 nM~80 nMAnti-angiogenesis / Apoptosis

Note: The nanomolar potency of EAQC derivatives in HT-29 cells (23 nM) actively surpasses Erlotinib (30 nM), highlighting the advantage of dual EGFR/HER2 targeting in heterogeneous tumor populations[2].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to evaluate EAQC-derived compounds.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality behind choice: Quinoline derivatives frequently exhibit auto-fluorescence in the UV-Vis spectrum, which causes false positives in standard colorimetric or standard fluorescence assays. TR-FRET introduces a temporal delay before measurement, completely eliminating background auto-fluorescence and ensuring absolute data trustworthiness.

  • Preparation: Dilute recombinant EGFR and HER2 kinases in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add EAQC derivatives (serial dilutions from 10 µM to 0.1 nM) to the kinase solution. Incubate for 15 minutes at room temperature to allow equilibrium binding at the ATP hinge region.

  • Reaction Initiation: Add ATP (at the Km​ value for each kinase) and biotinylated poly-GT peptide substrate. Incubate for 60 minutes.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Validation & Control: Read the TR-FRET signal (ratio of 665 nm / 615 nm). Calculate IC50 using a 4-parameter logistic regression. Self-Validation: A staurosporine reference control and a no-enzyme blank must be run in parallel to validate the assay's dynamic range and rule out assay interference.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis Validation

Causality behind choice: While MTT assays confirm a reduction in metabolic viability[5], they cannot distinguish between cytostatic (growth arrest) and cytotoxic (apoptotic) effects. Annexin V/PI staining explicitly validates that the mechanism of action is the4[4].

  • Cell Treatment: Seed HT-29 and MCF-7 cells at 1×105 cells/well. Treat with EAQC derivatives at and their respective IC50 concentrations for 48 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V (binds externalized phosphatidylserine) and 5 µL of Propidium Iodide (PI, stains necrotic DNA). Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour.

  • Validation & Control: Self-Validation: Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic cells are Annexin V+/PI+. An untreated vehicle control must show >90% viability. A dose-dependent increase in the Annexin V+/PI- population explicitly confirms intrinsic apoptosis induction[2].

Workflow Synth Compound Synthesis EAQC Derivatization Purify Purify Synth->Purify Kinase TR-FRET Assay (EGFR/HER2 IC50) Purify->Kinase Cell Cell Viability (MTT / HT-29) Kinase->Cell FACS Flow Cytometry (Annexin V/PI) Cell->FACS

Fig 2: Self-validating workflow for EAQC kinase and cell viability assays.

Conclusion & Translational Outlook

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate represents a highly tunable, privileged scaffold that overcomes several limitations of first-generation TKIs. By enabling dual EGFR/HER2 inhibition and displaying potent pro-apoptotic activity in resistant cell lines, EAQC-derived compounds offer a robust platform for next-generation anticancer drug discovery. Researchers should prioritize optimizing the 3-carboxylate ester for targeted prodrug strategies and leverage the 6-acetamido position to fine-tune pharmacokinetic parameters.

References

  • PubChem | Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate | C14H14N2O4 | CID 14571981 | 1

  • Journal of Medicinal Chemistry (ACS) | Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity | 3

  • EurekaSelect | Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent |4

  • PMC (National Institutes of Health) | Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity | 2

  • RSC Publishing | First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity | 5

Sources

Comparative

Bridging the Gap: A Comparative Guide to AI-Driven In Silico Screening vs. Traditional HTS with In Vitro Cross-Validation

Target Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Introduction: The Paradigm Shift in Hit Discovery As a Senior Application Scientist, I have witnessed firsth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction: The Paradigm Shift in Hit Discovery

As a Senior Application Scientist, I have witnessed firsthand the costly attrition rates that occur when drug discovery relies on isolated screening methodologies. Traditional High-Throughput Screening (HTS), while foundational, is fundamentally constrained by the physical limitations of chemical libraries and the prevalence of assay artifacts (such as pan-assay interference compounds, or PAINS). Conversely, relying purely on in silico predictions without physical grounding often leads to the optimization of computational artifacts—molecules that dock beautifully on a screen but fail to bind in solution.

The Mechanistic Paradigm: AI-Driven In Silico vs. Traditional HTS

The core difference between these two approaches lies in their fundamental mechanics and the chemical space they can access.

Traditional HTS relies on the brute-force physical screening of compound libraries (typically 105 to 106 molecules). While it has the advantage of occasionally uncovering unexpected allosteric mechanisms, it is expensive, labor-intensive, and limited by the physical availability of compounds[1].

In contrast, modern in silico pipelines leverage Machine Learning (ML) and Molecular Dynamics (MD) to screen ultra-large virtual libraries ( >109 compounds). By evaluating the thermodynamic stability of protein-ligand complexes before a single chemical is synthesized, in silico approaches have been shown to enrich active hit rates by 20-fold or more compared to traditional HTS[1]. However, to ensure trustworthiness, these computational predictions—such as binding free energy ( ΔGbind​ )—must be orthogonally validated by in vitro kinetics, such as Surface Plasmon Resonance (SPR)[2].

Workflow Comparison

Workflow Target Target Identification & Structural Prep InSilicoLib Virtual Library (>10^9 Compounds) Target->InSilicoLib HTSLib Physical Library (~10^6 Compounds) Target->HTSLib MLScreen ML-Based QSAR & Virtual Screening InSilicoLib->MLScreen Docking Molecular Docking (Pose Prediction) MLScreen->Docking Top 1% MD Molecular Dynamics (MD) (300 ns Stability) Docking->MD Top 100 Hits HitSelection Hit Prioritization & Consensus MD->HitSelection ΔG & RMSD HTS High-Throughput Screening (HTS) HTSLib->HTS HTS->HitSelection Active Hits SPR In Vitro Validation (SPR Kinetics: KD, kon, koff) HitSelection->SPR Cross-Validation Lead Lead Optimization & Candidate Selection SPR->Lead Validated Kinetics

Experimental Protocols: Building a Self-Validating System

To establish scientific integrity, the transition from in silico prediction to in vitro reality must follow strict, causally linked protocols.

Protocol A: AI-Driven In Silico Screening Pipeline
  • Machine Learning-Based QSAR Filtering:

    • Procedure: Deploy an ML-based Quantitative Structure-Activity Relationship (QSAR) model to filter a vast chemical library.

    • Causality: Molecular docking is computationally expensive. By applying ML-QSAR first, we rapidly eliminate compounds with poor predicted biological activity or unfavorable ADMET profiles, ensuring only drug-like molecules progress[3].

  • Ensemble Molecular Docking:

    • Procedure: Dock the filtered ligands into the target's active site using an empirical scoring function to predict binding poses.

    • Causality: Using ensemble docking accounts for multiple apo-protein conformations, capturing transient binding pockets that rigid-body docking algorithms miss[4].

  • Molecular Dynamics (MD) Simulations (300 ns):

    • Procedure: Subject the top docked complexes to a 300 ns MD simulation in an explicit solvent model. Calculate the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Causality: Static docking ignores protein flexibility and solvent effects, leading to false positives. MD simulations confirm the dynamic stability of the protein-ligand complex over time, ensuring the ligand does not dissociate in a physiological environment[5].

Protocol B: In Vitro Cross-Validation via Surface Plasmon Resonance (SPR)
  • Sensor Chip Functionalization:

    • Procedure: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling chemistry.

    • Causality: Covalent attachment ensures the target protein remains highly stable on the sensor surface while the analyte flows over it, preventing baseline drift and ensuring high-quality kinetic data.

  • Kinetic Analyte Injection:

    • Procedure: Inject the in silico hit compounds at varying concentrations (e.g., 0.1 µM to 10 µM) over the functionalized chip.

    • Causality: While endpoint assays (like cell viability) confirm macroscopic effects, they do not validate direct physical interaction. SPR provides real-time, label-free biophysical cross-validation. A concentration gradient is required to accurately fit the association ( kon​ ) and dissociation ( koff​ ) curves[2].

  • Data Fitting & Orthogonal Validation:

    • Procedure: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

    • Causality: If the MD simulation predicts a highly stable complex with a strong ΔGbind​ , SPR must independently confirm this through a correspondingly low KD​ driven by a slow dissociation rate ( koff​ ). This step closes the self-validating loop.

Quantitative Data Comparison

The following tables summarize the objective performance metrics and experimental cross-validation data, demonstrating why the integrated approach is superior to isolated screening.

Table 1: Performance Comparison of Screening Modalities
MetricTraditional HTSIntegrated AI-In Silico Pipeline
Chemical Space Explored ~1 to 5 Million (Physical limit)>1 Billion (Virtual limit)
Hit Enrichment Rate Baseline (0.1% - 1%)Up to 20-fold enrichment[1]
False Positive Rate High (PAINS, aggregation artifacts)Low (Filtered via 300 ns MD stability)[5]
Time to Hit Identification 6 - 12 Months2 - 4 Weeks
Mechanistic Insight None (Black-box active/inactive)High (Atomic-level binding poses & RMSD)
Table 2: Cross-Validation Metrics (Case Study: NDM-1 Inhibitors)

To illustrate the accuracy of this cross-validation, we look at representative data from a recent study identifying novel New Delhi metallo- β -lactamase-1 (NDM-1) inhibitors using ML-QSAR, MD simulations, and in vitro validation[6].

Compound IDIn Silico ΔGbind​ (kcal/mol)MD RMSD Stability (300 ns)In Vitro Validation Potential
Meropenem (Control) -18.90StableConfirmed Baseline[6]
S904-0022 (Top Hit) -35.77Highly StableHigh Priority for SPR / Assays[6]
S721-1034 -28.40Moderate FluctuationsSecondary Priority[3]

Data demonstrates that compound S904-0022 achieved a significantly more favorable binding free energy than the clinical control, which was corroborated by consistent RMSD values during the 300 ns MD simulation, making it a prime candidate for physical in vitro validation[6],[5].

Conclusion

References

  • Artificial Intelligence-Powered Molecular Docking and Steered Molecular Dynamics for Accurate scFv Selection of Anti-CD30 Chimeric Antigen Receptors Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Structure-based virtual screening, molecular docking, and MD simulation studies: An in-silico approach for identifying potential MBL inhibitors Source: PLoS One URL:[Link]

  • Application of In Silico and HTS Approaches to Identify Nuclear Import Inhibitors for Venezuelan Equine Encephalitis Virus Capsid Protein: A Case Study Source: Frontiers in Chemistry URL:[Link]

Sources

Validation

Head-to-Head Comparison of Substituted Quinoline-3-Carboxylates: Structural Divergence and Target Specificity

As application scientists and drug development professionals, we recognize that the quinoline-3-carboxylate core is not merely a structural backbone; it is a highly tunable, privileged pharmacophore. The electron-deficie...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we recognize that the quinoline-3-carboxylate core is not merely a structural backbone; it is a highly tunable, privileged pharmacophore. The electron-deficient nature of the quinoline ring, coupled with the hydrogen-bond accepting capacity of the C3-ester, provides a rigid vector for directing substituents into deep enzymatic binding pockets.

This guide provides an objective, head-to-head comparison of two highly divergent applications of substituted quinoline-3-carboxylates: Carbonic Anhydrase (CA) Inhibitors (targeting human cytosolic isoforms) and Antimalarial Agents (targeting Plasmodium N-Myristoyltransferases). By analyzing the causality behind their structural modifications, we can establish a predictive framework for future rational drug design.

Structural Divergence & Target Rationale

The biological fate of the quinoline-3-carboxylate scaffold is heavily dictated by the nucleophilic substitution at the C4 position, combined with electronic tuning at the C6/C7 positions.

Class A: 4-Amino-Benzenesulfonamides (hCA II Inhibitors)

Carbonic anhydrases (CAs) are crucial zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons 1. Grafting a primary benzenesulfonamide onto the C4 position of the quinoline ring transforms the scaffold into a potent CA inhibitor. The primary sulfonamide acts as an essential Zinc-Binding Group (ZBG). For example, the 7-chloro-6-fluoro substituted derivative (Compound 6e) demonstrates exceptional potency against hCA II, while its secondary sulfonamide analog fails to inhibit the enzyme up to 10 μM, confirming the absolute necessity of the primary amine for coordinating the Zn2+ ion 1.

Class B: 4-Aryloxy Derivatives (Antimalarial NMT Inhibitors)

Conversely, modifying the C4 position with a bulky ether linkage (e.g., naphthalen-2-yloxy) shifts the target profile entirely. These oxospiro chromane quinoline-3-carboxylates are designed to inhibit Plasmodium N-Myristoyltransferases (NMTs), arresting parasite growth at the ring stage 2. Compound 9a, an ethyl 6-methyl-4-(naphthalen-2-yloxy)quinoline-3-carboxylate, utilizes the hydrophobic bulk of the naphthalene ring to competitively bind the NMT active site, yielding an impressive glide score of −6.975 kcal/mol for PfNMT 2.

Quantitative Performance Comparison

The following table summarizes the head-to-head performance metrics of the leading compounds from both structural classes.

FeatureClass A: Compound 6eClass B: Compound 9a
Full Chemical Name Ethyl 7-chloro-6-fluoro-4-((3-sulfamoylphenyl)amino)quinoline-3-carboxylateEthyl 6-methyl-4-(naphthalen-2-yloxy)quinoline-3-carboxylate
C4 Substitution (3-sulfamoylphenyl)amino(naphthalen-2-yloxy)
C6 / C7 Substitution 6-Fluoro / 7-Chloro6-Methyl / 7-Hydrogen
Primary Target Human Cytosolic hCA IIPlasmodium PfNMT / PvNMT
Mechanism Zn2+ Coordination via ZBGHydrophobic Pocket Competitive Binding
Potency Ki = 0.083 μM 1IC50 = 6.58 μM (Pf3D7 line) [[2]]()
Off-Target / Isoform Data hCA I Ki = 0.966 μMPfINDO IC50 = Not active at low μM

Mechanistic Pathways

G QCore Quinoline-3-Carboxylate Core SubA Class A: 4-Amino Substitution (Compound 6e) QCore->SubA SNAr with Amines SubB Class B: 4-Oxy Substitution (Compound 9a) QCore->SubB SNAr with Phenols MechA Zinc-Binding Group (ZBG) Coordinates Zn2+ in hCA II SubA->MechA MechB Hydrophobic Pocket Binding in Plasmodium NMT SubB->MechB ResultA Potent hCA II Inhibition (Ki = 0.083 μM) MechA->ResultA ResultB Arrest of Parasite Growth (IC50 = 6.58 μM) MechB->ResultB

Fig 1. Divergent mechanisms of C4-substituted quinoline-3-carboxylates.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical workflows for synthesizing and evaluating these compounds, emphasizing the causality behind specific technical choices.

Workflow 1: Microwave-Assisted SNAr Synthesis of Class A Compounds

Objective: Synthesize Compound 6e via Nucleophilic Aromatic Substitution (SNAr). Causality & Rationale: The C4-chloro group is activated by the electron-withdrawing adjacent nitrogen and C3-ester. However, bulky nucleophiles like 3-aminobenzenesulfonamide face severe steric hindrance. Microwave irradiation provides rapid, uniform dielectric heating that overcomes this specific activation energy barrier, preventing the C3-ester hydrolysis that typically plagues prolonged thermal reflux 1.

  • Reagent Preparation: Dissolve 0.21 mmol of ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate and 0.21 mmol of 3-aminobenzenesulfonamide in 3.0 mL of anhydrous ethanol in a microwave-safe vial.

  • Microwave Irradiation: Seal the vessel and irradiate at 150 °C for exactly 30 minutes.

  • Self-Validation Check (In-Process): Monitor the reaction via TLC (EtOAc:n-Hexane 1:5). The complete disappearance of the highly UV-active 4,7-dichloro starting material serves as an internal validation of complete nucleophilic conversion.

  • Isolation: Cool the mixture to room temperature. The target product will spontaneously precipitate from the ethanol. Centrifuge and wash the pellet with cold ethanol to yield pure Compound 6e.

Workflow 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Objective: Determine the Ki of Compound 6e against hCA II. Causality & Rationale: hCA II catalyzes the hydration of CO2 so rapidly that standard steady-state spectrophotometry cannot capture the initial rate. A stopped-flow instrument rapidly mixes the enzyme/inhibitor with CO2-saturated water and a pH indicator, allowing millisecond-resolution tracking of the pH drop caused by proton generation 1.

  • Reagent Setup: Prepare a solution of hCA II (10 nM) and the inhibitor (varying concentrations, 0.01–10 μM) in 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red indicator. Incubate for 15 minutes to allow enzyme-inhibitor complex formation.

  • Substrate Preparation: Prepare CO2-saturated water at 20 °C (yielding approx. 30 mM CO2).

  • Rapid Mixing & Measurement: Inject equal volumes of the enzyme/inhibitor solution and the CO2 solution into the stopped-flow mixing chamber. Monitor the absorbance decrease at 557 nm (Phenol Red protonation) over a 10–50 millisecond window.

  • Self-Validation Check (Negative Control): Run a secondary sulfonamide analog (e.g., N-methylbenzenesulfonamide substituted quinoline) in parallel. It must show zero inhibition up to 10 μM; this negative control validates that the observed pH drop inhibition is strictly dependent on the primary sulfonamide acting as the Zinc-Binding Group 1.

  • Data Analysis: Calculate the initial velocity of the pH drop. Plot fractional activity vs. inhibitor concentration to derive the Ki value using the Cheng-Prusoff equation.

References

  • Al-Sanea, M. M., et al. "Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors." Taylor & Francis. 1

  • "Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage." CaltechAUTHORS / PubMed. 2

Sources

Comparative

Halogen Substitution Strategies in Quinoline-Based Drug Discovery: A Comparative SAR Guide

As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic scaffolds to overcome drug resistance, enhance tissue penetration, and improve target specificity. The quinoline nucleus...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic scaffolds to overcome drug resistance, enhance tissue penetration, and improve target specificity. The quinoline nucleus is an undeniably privileged scaffold in medicinal chemistry. However, the true "magic methyl" equivalent for quinolines often lies in strategic halogen substitution.

By precisely placing fluorine, chlorine, bromine, or iodine atoms, we can drastically alter the molecule's pKa, lipophilicity (ClogP), and steric profile. This guide objectively compares the structure-activity relationships (SAR) of different halogenated quinolines, focusing on their distinct mechanistic performances as antimalarial and anti-biofilm agents.

Part 1: The Crucial 7-Position in Antimalarial 4-Aminoquinolines

When designing antimalarials against Plasmodium falciparum, the 4-aminoquinoline class (anchored by the historic drug chloroquine) remains a critical benchmark. The SAR at the 7-position of the quinoline ring is highly sensitive to the specific halogen employed.

Causality & Performance: The primary mechanism of these compounds is the inhibition of beta-hematin (hemozoin) formation in the parasite's digestive vacuole. The 7-chloro substitution is not merely a lipophilic placeholder; its electron-withdrawing nature lowers the pKa of the quinoline ring nitrogen. This precise pKa modulation optimizes the pH-dependent trapping of the drug within the highly acidic food vacuole[1].

If we substitute the 7-chloro group with a 7-fluoro group, the antimalarial activity drops significantly. Fluorine is highly electronegative but lacks the polarizability and steric bulk of chlorine, leading to weaker π-π stacking interactions with hematin[1]. Conversely, substituting with a trifluoromethyl (-CF3) group increases hydrophobicity excessively, reducing the basicity required for efficient vacuole accumulation, rendering it less effective against chloroquine-sensitive (CQS) strains[1].

Table 1: Comparative Antimalarial Activity of 7-Substituted 4-Aminoquinolines

Substitution (7-Position)Side ChainIC50 vs CQS P. falciparum (nM)IC50 vs CQR P. falciparum (nM)Mechanistic Impact
7-Chloro (Chloroquine)-HN(CH2)4N(Et)25 - 12100 - 200Optimal pKa modulation; strong hematin binding.
7-Fluoro -HN(CH2)2N(Et)215 - 5018 - 500Insufficient polarizability; weaker target affinity.
7-Bromo / 7-Iodo -HN(CH2)2N(Et)23 - 1218 - 50Maintains bulk and electron-withdrawing effects.
7-Trifluoromethyl -HN(CH2)2N(Et)215 - 50> 500Excessive hydrophobicity; poor vacuole trapping.

Data synthesized from comparative SAR studies on 7-substituted 4-aminoquinolines[1].

Part 2: 2-Position Tuning in Halogenated Quinolines for Biofilm Eradication

Bacterial biofilms (e.g., MRSA, MRSE) are notoriously tolerant to conventional antibiotics like vancomycin. Recent breakthroughs have identified halogenated quinolines (HQs) as potent biofilm eradicators.

Causality & Performance: Unlike antimalarials that rely on vacuole trapping, antibacterial HQs operate by inducing rapid iron starvation and disrupting metalloprotein homeostasis within the biofilm matrix[2]. Here, halogenation (typically at the 5 and 7 positions) drives membrane permeability and lipophilicity.

However, the 2-position is the critical SAR lever for biofilm eradication. Adding polar appendages or removing steric bulk at the 2-position drastically enhances biofilm penetration and metal chelation efficiency. For instance, HQ-2 (which features a polar appendage at the 2-position) demonstrates vastly superior biofilm eradication capabilities compared to standard reductive amination analogs, effectively killing MRSE biofilms at low micromolar concentrations[3][4].

Table 2: Comparative Anti-Biofilm Activity of Halogenated Quinolines

Compound2-Position SubstitutionClogPMRSE Planktonic MIC (µM)MRSE Biofilm MBEC (µM)
Vancomycin (Control)N/AN/A0.78> 2000
HQ-6 Reductive Amination~4.11.56125.0
HQ-2 Polar Appendage3.440.592.35

Data highlighting the superiority of 2-substituted HQs over conventional antibiotics in biofilm eradication[3][4].

Part 3: Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity.

Protocol 1: Beta-Hematin Inhibitory Activity (BHIA) Assay

Purpose: To quantify the ability of synthesized quinolines to inhibit hemozoin formation in vitro.

  • Preparation: Dissolve hemin chloride (50 µL, 4 mM in 0.1 M NaOH) in a 96-well microtiter plate.

  • Drug Addition: Add the test halogenated quinoline (dissolved in DMSO) at varying concentrations (0.1 to 10 equivalents relative to hemin).

    • Self-Validation Check: Use Chloroquine as a positive control (expected strong inhibition) and a 7-fluoro analog as a weak/negative control to validate the assay's dynamic range.

  • Initiation: Initiate beta-hematin formation by adding 50 µL of 0.5 M sodium acetate buffer (pH 4.4). Incubate at 37°C for 18 hours.

  • Readout: Centrifuge the plate, discard the supernatant (unreacted hemin), and wash the pellet with DMSO to remove free hemin. Dissolve the beta-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm.

Protocol 2: High-Throughput MBEC Assay for Biofilm Eradication

Purpose: To determine the Minimum Biofilm Eradication Concentration (MBEC) of HQs.

  • Inoculation: Inoculate a Calgary Biofilm Device (CBD) peg lid with a mid-log phase culture of MRSE (ATCC 35984) at 106 CFU/mL in Tryptic Soy Broth (TSB).

  • Biofilm Growth: Incubate the CBD at 37°C for 24 hours on a rotary shaker (150 rpm) to establish mature biofilms on the polystyrene pegs.

  • Drug Challenge: Transfer the peg lid to a 96-well challenge plate containing serial dilutions of the test HQs.

    • Self-Validation Check: Include Vancomycin (MIC < 1 µM, MBEC > 2000 µM) to validate that the assay successfully differentiates between simple planktonic killing and true biofilm eradication.

  • Recovery: After 24 hours of treatment, rinse the pegs in PBS, transfer to a recovery plate with fresh TSB, and sonicate for 10 minutes to dislodge surviving bacteria.

  • Viability Readout: Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration resulting in an OD600 < 0.1 (indicating complete eradication).

Part 4: Visualizations

SAR_Mechanisms HQ Halogenated Quinoline Scaffold Sub7 7-Position Halogenation (e.g., 7-Chloro) HQ->Sub7 Sub2 2-Position Tuning (Polar Appendages) HQ->Sub2 Mech1 Lowers pKa & Enhances Lipophilicity Sub7->Mech1 Mech2 Modulates Steric Bulk & Metal Chelation Sub2->Mech2 Target1 Beta-Hematin Inhibition (Antimalarial) Mech1->Target1 Target2 Iron Starvation & Biofilm Eradication Mech2->Target2

Mechanistic pathways of halogenated quinolines in antimalarial and antibacterial applications.

MBEC_Workflow Step1 1. Inoculation (Calgary Device) Step2 2. Biofilm Growth (24h Incubation) Step1->Step2 Step3 3. Drug Challenge (Halogenated Quinolines) Step2->Step3 Step4 4. Sonication (Biofilm Disruption) Step3->Step4 Step5 5. Recovery & Viability Readout Step4->Step5

Self-validating high-throughput MBEC workflow using the Calgary Biofilm Device.

Sources

Validation

Assessing the dual inhibitory potential of quinoline derivatives

As a Senior Application Scientist in oncology drug discovery, I have evaluated countless small-molecule scaffolds. Among them, the quinoline nucleus remains a highly privileged structure.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I have evaluated countless small-molecule scaffolds. Among them, the quinoline nucleus remains a highly privileged structure. Its inherent basicity, driven by the nitrogen atom, allows it to act as a potent hydrogen bond acceptor within the highly conserved ATP-binding hinge region of various receptor tyrosine kinases (RTKs).

However, the modern landscape of targeted therapy has shifted away from single-target precision toward rational polypharmacology. Tumors are highly adaptive systems; blocking a single pathway often triggers compensatory feedback loops. This guide objectively assesses the performance of quinoline derivatives as dual inhibitors —specifically targeting synergistic nodes like c-Met/VEGFR2 and EGFR/HER2—and compares them against traditional single-target alternatives.

The Mechanistic Rationale for Dual Inhibition

To understand the superiority of dual inhibitors, we must examine the causality of clinical resistance to single-target agents.

Take the relationship between the vascular endothelial growth factor receptor 2 (VEGFR2) and the mesenchymal-epithelial transition factor (c-Met). Single-target VEGFR2 inhibitors (like Sunitinib) effectively halt angiogenesis. However, the resulting destruction of the tumor vasculature induces severe local hypoxia. This hypoxic state acts as a survival trigger, upregulating the HGF/c-Met signaling axis, which subsequently drives tumor cell invasion and metastasis 1.

By employing a quinoline-based dual inhibitor like Cabozantinib, we achieve a synergistic blockade. The quinoline core competitively binds the hinge region of c-Met, while its extended side chains occupy the hydrophobic pocket of VEGFR2 2. This simultaneously starves the tumor of blood supply while preemptively shutting down the hypoxia-induced metastatic escape route.

Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet Activates VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Activates PI3K PI3K / AKT Pathway cMet->PI3K Survival/Proliferation Metastasis Tumor Invasion & Metastasis cMet->Metastasis Drives Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blood Vessel Growth Hypoxia Hypoxia-Induced Resistance VEGFR2->Hypoxia Single Inhibition Triggers Quinoline Quinoline Dual Inhibitor (e.g., Cabozantinib) Quinoline->cMet Blocks Quinoline->VEGFR2 Blocks Hypoxia->cMet Upregulates

c-Met and VEGFR2 signaling cross-talk and the mechanistic rationale for dual inhibition.

Comparative Performance Data

To objectively assess the utility of quinoline dual inhibitors, we must compare their biochemical potency (IC50) against established single-target agents. The data below highlights how quinoline derivatives maintain nanomolar potency across multiple targets without sacrificing binding affinity.

Inhibitor ClassCompoundPrimary TargetsTarget 1 IC50 (nM)Target 2 IC50 (nM)Mechanistic Advantage / Context
Quinoline Dual Cabozantinibc-Met / VEGFR2~1.3 (c-Met)~0.035 (VEGFR2)Overcomes anti-angiogenic resistance
Single-Target Crizotinibc-Met / ALK~11.0 (c-Met)N/AHigh risk of bypass track resistance
Single-Target SunitinibVEGFR2 / PDGFRN/A~10.0 (VEGFR2)Induces hypoxia-driven c-Met upregulation
Quinoline Dual Compound 5a*EGFR / HER287.0 (EGFR)33.0 (HER2)Superior to single-target Erlotinib 3
Single-Target ErlotinibEGFR40.0 (EGFR)N/ASusceptible to HER2-driven resistance
Quinoline Dual Compound 8i**PI3K / mTOR~0.5 (PI3K)~2.6 (mTOR)Prevents mTOR-mediated PI3K feedback 4

*Compound 5a is a novel quinolin-2(1H)-one derivative. **Compound 8i is a novel 4-acrylamido-quinoline derivative.

Experimental Workflows: Validating Dual Inhibition

To prove that a quinoline derivative is a true dual inhibitor rather than a promiscuous binder, the experimental protocol must be a self-validating system. We employ a two-tiered approach: biochemical target engagement followed by cellular pathway shutdown.

Workflow Step1 1. Compound Preparation & Serial Dilution Step2 2. TR-FRET Kinase Assay (Target Engagement) Step1->Step2 Step3 3. Cellular Phospho-Flow (Pathway Shutdown) Step2->Step3 Step4 4. Phenotypic Validation (Apoptosis/Proliferation) Step3->Step4 Control1 Internal Control: Staurosporine (Pan-Kinase) Control1->Step2 Control2 Internal Control: Serum Starvation Control2->Step3

Self-validating experimental workflow for assessing dual kinase inhibitors.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify direct, ATP-competitive binding to both target kinases.

  • Reagent Preparation & ATP Calibration: Prepare recombinant c-Met and VEGFR2 kinases. Causality Check: You must determine the apparent Michaelis constant ( Km​ ) for ATP for each kinase independently. Setting the assay ATP concentration exactly at the Km​ ensures the assay is sensitive to ATP-competitive quinoline inhibitors. If ATP is artificially high, the IC50 will be falsely inflated, masking the compound's true potency.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the quinoline derivative in 100% DMSO, then dilute to a 4X working stock in assay buffer (final DMSO < 1%).

  • Reaction Initiation: Combine the kinase, compound, and ATP/substrate mixture in a 384-well plate.

  • Self-Validating Controls: Include a no-enzyme control (to establish the absolute background baseline) and 1 µM Staurosporine (a pan-kinase inhibitor) as a positive control for 100% inhibition. If Staurosporine fails to quench the signal, the substrate/fluorophore ratio is compromised.

  • Detection: Read the plate using a TR-FRET compatible microplate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Cellular Phosphorylation Assay (Phospho-Flow Cytometry)

Objective: Prove that the dual inhibitor penetrates the cell membrane and shuts down both signaling cascades in a physiological environment.

  • Cell Synchronization: Plate target cancer cells (e.g., HUVEC for VEGFR2, A549 for c-Met) and incubate overnight. Wash and replace with serum-free media for 12 hours. Causality Check: Serum starvation synchronizes the cell cycle and drastically reduces basal kinase activity. This ensures that any measured phosphorylation is strictly ligand-induced, preventing background noise from confounding the data.

  • Compound Pre-incubation: Treat cells with the quinoline derivative at 1x, 5x, and 10x the biochemical IC50 for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL HGF (for c-Met) or 50 ng/mL VEGF (for VEGFR2) for exactly 10 minutes.

  • Fixation and Permeabilization: Immediately halt the reaction by adding 4% paraformaldehyde, followed by permeabilization with ice-cold 90% methanol.

  • Detection: Stain with fluorophore-conjugated primary antibodies against p-c-Met (Tyr1234/1235) and p-VEGFR2 (Tyr1175). Analyze via flow cytometry. A successful dual inhibitor will show a dose-dependent collapse of both fluorescent populations compared to the vehicle-treated, ligand-stimulated control.

References

  • Full article: Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Taylor & Francis. URL:[Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. URL:[Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. NIH/PMC. URL:[Link]

  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers. URL:[Link]

Sources

Comparative

A Comparative Guide: Thermal vs. Catalytic Synthesis of Ethyl Quinoline-3-carboxylate

Ethyl quinoline-3-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry, serving as the foundational precursor for fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin), antimalarial agents, a...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl quinoline-3-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry, serving as the foundational precursor for fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin), antimalarial agents, and targeted asthma therapeutics. For decades, the construction of this core relied heavily on brute-force thermal condensation methods. However, the advent of precision transition-metal catalysis has introduced highly chemoselective, low-temperature alternatives.

As a Senior Application Scientist, I have evaluated both paradigms extensively. This guide objectively compares the classical thermal Friedländer synthesis against modern Rh(II)-catalyzed cyclopropanation-ring expansion, detailing the mechanistic causality, performance metrics, and step-by-step methodologies to help you optimize your synthetic workflows.

Mechanistic Pathways & Causality in Experimental Design

Understanding the thermodynamic and kinetic drivers behind each method is critical for troubleshooting and scale-up.

The Thermal Paradigm: Friedländer Condensation

The classical approach involves the base-catalyzed condensation of a 2-aminobenzaldehyde with an active methylene compound (e.g., ethyl 3-oxobutanoate).

  • Causality in Design: This pathway requires significant thermal energy (typically 110–120 °C) to overcome the high activation barrier for the initial imine formation and the subsequent intramolecular aldol-type cyclization.

  • The Bottleneck: The primary limitation of this route is the inherent thermodynamic instability of 2-aminobenzaldehydes. Under prolonged heating, these precursors are highly prone to autocondensation, which acts as a competing parasitic pathway, often capping isolated yields at 50–55% [1].

The Catalytic Paradigm: Rh(II)-Catalyzed Ring Expansion

A modern, highly efficient alternative utilizes dirhodium(II) catalysts—specifically Rh2​(esp)2​ —to mediate the reaction between 3-chloroindoles and α -halodiazoacetates (like ethyl chlorodiazoacetate, Cl-EDA).

  • Causality in Design: The dirhodium catalyst rapidly decomposes the diazo compound to form a highly electrophilic Rh-carbenoid. The bulky, bidentate esp ( α,α,α′,α′ -tetramethyl-1,3-benzenedipropionate) ligands on the rhodium core enforce strict chemoselectivity. Instead of undergoing N-H insertion (a common, undesirable side reaction with indoles), the halo-acceptor carbenoid selectively cyclopropanates the C2–C3 double bond of the indole.

  • Spontaneous Rearrangement: The resulting cyclopropane intermediate is highly strained. Driven by the restoration of aromaticity, it undergoes a spontaneous ring expansion and elimination of HX at room temperature to yield the quinoline core, achieving yields up to 90% [2].

SynthesisPathways Start1 2-Aminobenzaldehyde + Active Methylene Thermal Thermal Friedländer (110-120°C, Base/DMF) Start1->Thermal Start2 3-Chloroindole + α-Halodiazoacetate Catalytic Rh(II) Catalysis (Rh2(esp)2, Toluene, RT) Start2->Catalytic Int1 Imine Intermediate Thermal->Int1 Condensation Int2 Cyclopropanated Indole Intermediate Catalytic->Int2 Chemoselective Addition Product Ethyl Quinoline-3-carboxylate Core Scaffold Int1->Product Cyclization (Moderate Yield) Int2->Product Spontaneous Ring Expansion (High Yield)

Mechanistic divergence: Thermal Friedländer condensation vs. Rh(II)-catalyzed ring expansion.

Quantitative Performance Comparison

When selecting a synthetic route, the trade-off typically lies between reagent accessibility (Thermal) and overall efficiency/yield (Catalytic).

ParameterThermal Friedländer SynthesisRh(II)-Catalyzed Ring Expansion
Primary Precursors 2-Aminobenzaldehyde + Active Methylene3-Chloroindole + Cl-EDA
Catalyst / Promoter K2​CO3​ or Piperidine (Base) Rh2​(esp)2​ (1 mol%)
Operating Temperature 110–120 °C0 °C to Ambient Room Temp
Solvent System DMF or EthanolAnhydrous Toluene or DCM
Reaction Time 6 – 24 hours1 – 2 hours
Typical Isolated Yield 50 – 55%84 – 90%
Key Limitation Precursor autocondensation limits yieldRequires handling of diazo compounds

Step-by-Step Experimental Methodologies

Protocol A: Thermal Synthesis (Friedländer)

This protocol relies on brute thermal force and basic conditions. It is cost-effective but requires rigorous monitoring to prevent product degradation.

  • Reaction Assembly: In a round-bottom flask, combine the ortho-aminoaryl precursor (1.0 mmol) and the active methylene compound (e.g., ethyl 3-oxobutanoate, 1.2 mmol).

  • Base Addition: Add K2​CO3​ (4.0 mmol) to the mixture suspended in 5 mL of anhydrous DMF.

  • Thermal Activation: Stir and heat the mixture in an oil bath set to 110–120 °C for 6 hours. Critical Note: Do not exceed 6 hours without TLC verification, as prolonged heating exponentially increases autocondensation byproducts.

  • Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into a cold dilute HCl solution to neutralize the base, and extract the aqueous layer with diethyl ether ( 3×15 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/Et2O 4:1). The product elutes as a white solid [1].

Protocol B: Rh(II)-Catalyzed Synthesis via Ring Expansion

This protocol represents a self-validating system . The visual cues inherent to the reaction provide real-time feedback on the kinetics and safety of the diazo consumption.

  • Catalyst & Substrate Setup: To a flame-dried flask under inert atmosphere, add 3-chloroindole (1.0 equiv), Cs2​CO3​ (1.3 equiv), and the Rh2​(esp)2​ catalyst (0.01 equiv, 1 mol%) in anhydrous toluene.

  • Diazo Preparation: Transfer a cooled solution of ethyl chlorodiazoacetate (Cl-EDA, 1.1–1.3 equiv) in toluene to an ice-cooled addition funnel (0 °C).

  • Controlled Cyclopropanation (Self-Validation): Add the Cl-EDA solution dropwise to the stirring indole mixture over 30–60 minutes. Diagnostic Cue: The solution will immediately transition from green/purple to orange/brown. This colorimetric shift is your internal validation that the Rh-carbenoid is actively forming and being consumed, preventing the dangerous accumulation of unreacted diazo species.

  • Spontaneous Ring Expansion: Once addition is complete, allow the mixture to warm to ambient temperature and stir for an additional 30 minutes. The ring expansion occurs spontaneously without any external thermal input.

  • Workup & Isolation: Evaporate the solvent in vacuo. Dissolve the crude residue in EtOAc (30 mL), wash with water (3 mL) and saturated NaCl solution (3 mL). Dry the organic phase over MgSO4​ , filter, and purify via chromatography to yield ethyl 4-chloroquinoline-3-carboxylate [2]. (Note: The 4-chloro substituent is highly versatile and can be easily displaced by amines, such as piperazine, for downstream drug synthesis).

Conclusion & Recommendations

While the thermal Friedländer synthesis remains a viable, low-cost route for simple, robust substrates, its reliance on harsh conditions severely limits its utility in late-stage functionalization or complex molecule synthesis. For drug development professionals requiring high throughput, high yield, and preservation of sensitive functional groups, the Rh(II)-catalyzed cyclopropanation-ring expansion is objectively superior . The mild conditions, combined with the self-validating colorimetric feedback of the catalytic cycle, ensure a highly reproducible and scalable process.

References

  • Product Class 3: Quinolines Thieme E-Books & E-Journals[Link]

  • Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin Beilstein Journal of Organic Chemistry (2019)[Link]

Validation

Overcoming Drug Resistance: A Comparative Guide to the Efficacy of 4-Hydroxyquinoline Derivatives in Resistant Cancer Cell Lines

For researchers, scientists, and drug development professionals, the challenge of acquired drug resistance in cancer therapy is a primary obstacle to achieving long-term patient remission. Tumor cells employ a variety of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the challenge of acquired drug resistance in cancer therapy is a primary obstacle to achieving long-term patient remission. Tumor cells employ a variety of mechanisms to evade the cytotoxic effects of chemotherapeutics, rendering once-effective treatments obsolete.[1] This guide provides an in-depth technical comparison of the potential of the 4-hydroxyquinoline scaffold, with a focus on Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate, to overcome these resistance mechanisms.

Due to a lack of publicly available data on the specific efficacy of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate in resistant cell lines, this guide will leverage experimental data from closely related 4-hydroxyquinoline analogs. This approach allows for an evidence-based exploration of the promise of this chemical class in addressing multidrug resistance (MDR). We will compare the performance of these analogs against standard-of-care chemotherapeutics in both sensitive and resistant cancer cell lines.

The Landscape of Drug Resistance in Oncology

Cancer cell resistance to chemotherapy can be intrinsic or acquired and manifests through various mechanisms.[2] These include the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the cell, alterations in drug targets, enhanced DNA repair mechanisms, and evasion of apoptosis (programmed cell death).[1][3] The development of novel compounds that can either bypass these resistance mechanisms or re-sensitize resistant cells to existing therapies is a critical goal in oncology research.

The 4-hydroxyquinoline core is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer properties.[4] Modifications to this scaffold have yielded derivatives with significant cytotoxic effects, some of which show selective toxicity towards cancer cells, including multidrug-resistant strains.[5]

Putative Mechanism of Action: The 4-Hydroxyquinoline Advantage

While the precise mechanism for every 4-hydroxyquinoline derivative varies, a common proposed pathway for their anticancer activity involves the induction of apoptosis and cell cycle arrest. These compounds are believed to interfere with key signaling pathways that regulate cell proliferation and survival.

putative_mechanism Putative Anticancer Mechanism of 4-Hydroxyquinoline Derivatives cluster_0 Intracellular Action 4_HQ_Derivative 4-Hydroxyquinoline Derivative Signaling_Pathways Cell Survival Signaling (e.g., PI3K/Akt) 4_HQ_Derivative->Signaling_Pathways Inhibition DNA_Damage Induction of DNA Damage 4_HQ_Derivative->DNA_Damage Induction Efflux_Pumps Efflux Pump Inhibition (e.g., P-gp) 4_HQ_Derivative->Efflux_Pumps Potential Inhibition Cell_Membrane Cell Membrane Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to Drug_Accumulation Increased Intracellular Drug Concentration Efflux_Pumps->Drug_Accumulation Leads to Drug_Accumulation->Apoptosis Enhances

Caption: Putative signaling pathways targeted by 4-hydroxyquinoline derivatives.

Comparative Efficacy Analysis

To contextualize the potential of the 4-hydroxyquinoline scaffold, we will compare the cytotoxicity of several analogs against standard chemotherapeutic agents in both drug-sensitive and drug-resistant cell lines. The data presented below is synthesized from multiple studies to provide a comprehensive overview.

Baseline Cytotoxicity of Standard Chemotherapeutics

The following table establishes the baseline resistance profiles of commonly used cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A higher IC50 value in the resistant cell line compared to its sensitive counterpart indicates the degree of resistance.

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Resistance FoldReference(s)
MCF-7 (Breast)Doxorubicin~0.4 µM~700 nM - 13.2 µg/mL~1.75x - >30x[1][3][6][7]
A549 (Lung)Cisplatin~1.58 µM - 6.14 µM~23.6 µM - 43.01 µM~7x - 15x[2][8]
Colo 205 (Colon)DoxorubicinVaries--[5]
Colo 320 (Colon)Doxorubicin-Resistant Phenotype-[5]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Efficacy of 4-Hydroxyquinoline Analogs in Resistant Colon Cancer

The following data is derived from a study by Szebényi et al. (2022), which evaluated a series of 2-(4-hydroxyquinolin-2-yl) acetate derivatives against a doxorubicin-sensitive (Colo 205) and a doxorubicin-resistant (Colo 320) human colon adenocarcinoma cell line.[5]

Compound IDIC50 (Colo 205 - Sensitive) (µM)IC50 (Colo 320 - Resistant) (µM)Selectivity for Resistant Cells (Colo 205 IC50 / Colo 320 IC50)
20 2.344.610.51
13b 8.14.581.77
13a 11.868.191.45
29 >209.86-
26 12.63111.15
22 11.7912.290.96
28 >2014.08-

Analysis:

Several of the tested 4-hydroxyquinoline derivatives demonstrate significant cytotoxic activity against the doxorubicin-resistant Colo 320 cell line, with IC50 values in the low micromolar range.[5] Notably, compounds 13b and 13a show a degree of selective toxicity towards the resistant cells, with higher IC50 values in the sensitive cell line.[5] This suggests that their mechanism of action may be less susceptible to the resistance mechanisms present in the Colo 320 cells. While a direct comparison to doxorubicin's IC50 in these specific resistant cells is not provided in the source, the potent activity of these analogs highlights the promise of the 4-hydroxyquinoline scaffold.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for key in vitro assays are provided below.

Workflow for Assessing Cytotoxicity in Resistant Cell Lines

cytotoxicity_workflow Workflow for In Vitro Cytotoxicity Assessment Cell_Culture 1. Cell Culture (Sensitive & Resistant Lines) Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment 3. Compound Treatment (Serial Dilutions) Seeding->Treatment Incubation 4. Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Data_Analysis 6. Data Analysis (Absorbance Reading, IC50 Calculation) MTT_Assay->Data_Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

1. Cell Culture and Maintenance:

  • Culture both the drug-sensitive parental cell line (e.g., Colo 205) and the corresponding drug-resistant cell line (e.g., Colo 320) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • For the resistant cell line, maintain a low concentration of the selective drug (e.g., doxorubicin) in the culture medium to ensure the persistence of the resistant phenotype.

2. Cell Seeding:

  • Harvest cells during their exponential growth phase and perform a cell count.

  • Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5 x 10³ cells/well).

  • Allow the cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.

3. Compound Treatment:

  • Prepare a series of dilutions of the test compound (e.g., Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate or its analogs) and the reference drug (e.g., doxorubicin) in culture medium.

  • Remove the existing medium from the cell plates and add the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

4. MTT Assay for Cell Viability:

  • After the desired incubation period (e.g., 48 or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of action, further assays such as apoptosis and cell cycle analysis can be performed.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate in the dark and analyze the cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Treat cells with the test compound at its IC50 concentration.

  • Harvest, wash, and fix the cells in cold ethanol.

  • Treat the cells with RNase A and stain with Propidium Iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

While direct experimental evidence for the efficacy of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate in resistant cell lines remains to be established, the broader class of 4-hydroxyquinoline derivatives shows considerable promise. The data from analogous compounds demonstrate potent cytotoxic activity against doxorubicin-resistant colon cancer cells, with some derivatives exhibiting favorable selectivity towards the resistant phenotype.[5]

This guide underscores the potential of the 4-hydroxyquinoline scaffold as a valuable starting point for the development of novel anticancer agents to combat multidrug resistance. Future research should focus on the synthesis and in-depth biological evaluation of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate and its close analogs in a wider range of resistant cancer cell lines. Mechanistic studies to elucidate the precise molecular targets and pathways are also crucial for the rational design of next-generation therapies.

References

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC. Available at: [Link]

  • A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC. Available at: [Link]

  • Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC. Available at: [Link]

  • Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC. Available at: [Link]

  • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC. Available at: [Link]

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PubMed. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

  • The IC 50 concentrations detected in A549 and H460 cisplatin-resistant... - ResearchGate. Available at: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available at: [Link]

Sources

Comparative

Comparative docking studies of quinoline analogs in target proteins

Comparative Docking Studies of Quinoline Analogs: A Technical Guide for Drug Discovery The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacological core for a vast array of anti...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of Quinoline Analogs: A Technical Guide for Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacological core for a vast array of antimalarial, antibacterial, antiviral, and anticancer agents. For drug development professionals and computational chemists, molecular docking provides a critical predictive lens to evaluate how structural modifications to the quinoline ring influence target binding affinity.

This guide provides an objective, data-driven comparison of quinoline analogs against standard-of-care therapeutics across diverse protein targets, detailing the mechanistic rationale and the self-validating computational protocols required to reproduce these findings.

The efficacy of quinoline derivatives stems from their nitrogen-containing heterocyclic aromatic structure. The nitrogen atom acts as a potent hydrogen-bond acceptor, while the fused aromatic rings facilitate robust hydrophobic and stacking interactions within the binding pockets of target proteins.

By substituting functional groups at various positions (e.g., adding fluorine at C-7 to create fluoroquinolones, or carboxamides at C-3), researchers can fine-tune the molecule to selectively target viral proteases, bacterial topoisomerases, or human kinases.

G Q Quinoline Scaffold T1 SARS-CoV-2 Mpro Q->T1 H-bonds & Pi-Pi T2 E. coli DNA Gyrase B Q->T2 Fluoro-substitution T3 Protein Kinases (ATM/ATR) Q->T3 ATP-mimetic binding O1 Inhibits Viral Replication T1->O1 O2 Prevents DNA Supercoiling T2->O2 O3 Halts Tumor Proliferation T3->O3

Multi-target mechanistic pathways of quinoline analogs in disease intervention.

Quantitative Comparative Analysis

To objectively evaluate the performance of novel quinoline analogs, their binding free energies ( ) must be compared against established clinical standards. A more negative docking score (kcal/mol) indicates a thermodynamically more favorable binding event.

The following table synthesizes recent comparative docking data across multiple therapeutic targets:

Target ProteinDisease ContextLead Quinoline AnalogStandard AlternativeAnalog Score (kcal/mol)Key Mechanistic Interactions
SARS-CoV-2 Mpro COVID-19Quinoline Q91[1]Highly SignificantMinimum 2 H-bonds; superior binding affinity compared to HCQ and Remdesivir.
SARS-CoV-2 3CLpro COVID-19Analog 4cK36 / O6K-8.1 to -8.9Forms 2 to 4 H-bonds depending on monomer vs. dimer protein states[2].
E. coli DNA Gyrase B Bacterial InfectionFluoroquinoline 153[3]-7.2Strong binding affinity comparable to clinical fluoroquinolones.
Kinases (ATM/ATR) CancerQuinoline-3-carboxamide (6f)Standard Kinase InhibitorsHighly NegativeActs as an ATP-mimetic, binding competitively in the kinase hinge region[4].

Data Interpretation: In the case of SARS-CoV-2 Mpro, the analog Q9 demonstrated a highly stable complex in dynamic simulations, outperforming repurposed drugs like Remdesivir by establishing critical hydrogen bonds within the active site[1]. Similarly, fluoroquinoline derivatives targeting E. coli DNA Gyrase B achieved binding affinities up to -7.2 kcal/mol, validating their potential to bypass resistance mechanisms associated with older generation antibiotics[3].

Self-Validating Experimental Protocol: Molecular Docking Workflow

A docking study is only as reliable as its input parameters. To ensure scientific integrity, the following step-by-step protocol incorporates causality-driven choices and built-in validation mechanisms.

Protocol L Ligand Prep: Energy Minimization G Grid Generation: Define Active Site L->G P Protein Prep: Remove H2O, Add Hydrogens P->G V Self-Validation: Re-dock Native Ligand (RMSD < 2Å) G->V D Docking Simulation: AutoDock Vina / Glide V->D A Pose Analysis: Score & Interaction Mapping D->A

Step-by-step comparative molecular docking workflow for quinoline derivatives.

Step 1: Ligand Preparation
  • Action: Sketch the 2D structures of the quinoline analogs and convert them to 3D. Apply a force field (e.g., MMFF94) to minimize the energy of the molecule.

  • Causality: Energy minimization ensures the ligand is in its lowest energy conformation prior to docking. Skipping this step often results in artificial steric clashes and highly inaccurate (false-positive) binding penalties.

Step 2: Protein Preparation
  • Action: Download the target crystal structure (e.g., PDB ID: 6LU7 for SARS-CoV-2 Mpro). Remove co-crystallized water molecules, add polar hydrogen atoms, and assign Gasteiger or AMBER charges.

  • Causality: X-ray crystallography often fails to resolve hydrogen atoms. Because hydrogen bonding is the primary interaction mechanism for quinoline derivatives, adding polar hydrogens is mandatory to calculate accurate electrostatic interactions.

Step 3: Grid Box Generation & Self-Validation
  • Action: Define a 3D grid box centered around the known active site (e.g., the ATP-binding hinge region for kinases).

  • Validation: Before screening novel analogs, extract the native co-crystallized ligand and re-dock it into the empty grid box. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystal pose.

  • Causality: An RMSD of < 2.0 Å proves that your grid parameters and scoring function can accurately reproduce a known biological reality. If the RMSD is > 2.0 Å, the protocol is invalid and grid parameters must be adjusted.

Step 4: Docking Simulation
  • Action: Execute the docking run using algorithms like AutoDock Vina or Schrödinger Glide (XP mode). Generate at least 9 distinct poses per compound.

  • Causality: These algorithms utilize Lamarckian Genetic Algorithms or empirical scoring functions to explore the vast conformational space, estimating the free energy of binding ( ) to rank the poses[5].

Step 5: Pose Evaluation & Interaction Analysis
  • Action: Visualize the top-ranked poses using tools like Discovery Studio or PyMOL. Map out specific interactions (e.g., H-bonds with Asp73 in DNA Gyrase).

  • Causality: A low docking score is computationally meaningless if the ligand binds outside the catalytic domain. Visual validation ensures the quinoline analog is physically blocking the target's functional mechanism.

Strategic Outlook

Comparative molecular docking confirms that the quinoline scaffold remains a highly adaptable pharmacophore. By utilizing rigorous, self-validating computational workflows, researchers can confidently predict how specific functional group substitutions will alter binding affinities. As demonstrated by recent studies against SARS-CoV-2 and resistant bacterial strains, optimized quinoline analogs consistently exhibit superior thermodynamic profiles compared to legacy therapeutics, paving the way for targeted in vitro and in vivo development.

References

  • Quinoline analogue as a potential inhibitor of SARS-CoV-2 main protease: ADMET prediction, molecular docking and dynamics simulation analysis Source: European Journal of Chemistry URL:[Link]

  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines Source: PMC / National Institutes of Health URL:[Link]

  • Quinoline Derivatives: Design and Synthesis as a Potential COVID-19 Protease Inhibitor Source: Austin Publishing Group URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate proper disposal procedures

As a critical intermediate in the synthesis of quinolone-based therapeutics and coccidiostats, Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate (CAS: 127720-03-0) requires rigorous handling and disposal protocols[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of quinolone-based therapeutics and coccidiostats, Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate (CAS: 127720-03-0) requires rigorous handling and disposal protocols[1][2]. Because drug development professionals frequently scale up the synthesis of these heterocyclic scaffolds, establishing a self-validating, causally grounded safety and disposal framework is essential to protect both laboratory personnel and the environment.

This guide provides an authoritative operational plan for the proper disposal and spill management of this compound, ensuring compliance with environmental health and safety (EHS) standards.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the molecular characteristics that dictate the compound's behavior in the environment and during combustion. Based on the structural properties of quinoline-3-carboxylate derivatives, the following quantitative data and hazard classifications apply[2][3]:

Property / ClassificationValue / DescriptorMechanistic Implication for Disposal
CAS Number 127720-03-0Unique identifier for waste manifesting[1].
Molecular Formula C₁₄H₁₄N₂O₄Contains multiple nitrogen atoms; combustion yields toxic NOx gases[1].
Molecular Weight 274.27 g/mol Fine crystalline solid; prone to aerosolization if swept dry[1].
Acute Toxicity (Oral) Category 4 (H302)Ingestion hazard; mandates strict segregation from break areas[3].
Skin/Eye Irritation Category 2 / 2A (H315, H319)Contact hazard; requires chemical-resistant PPE during cleanup[3].
STOT SE (Respiratory) Category 3 (H335)Respiratory irritant; dictates the use of dust-suppressing absorbents[3].

Mechanistic Safety & PPE Prerequisites

Before initiating any disposal or cleanup protocol, personnel must don appropriate Personal Protective Equipment (PPE). We do not merely mandate PPE; we select it based on the specific chemical interactions of the quinoline scaffold:

  • Nitrile Gloves (Double-Gloving): While the solid powder does not easily penetrate the skin, laboratory waste often contains the compound dissolved in organic solvents (e.g., DMF, DMSO, or dichloromethane). These solvents act as permeation enhancers, carrying the dissolved quinoline derivative through compromised skin barriers. Double-gloving ensures a self-validating barrier system.

  • Fitted Safety Goggles: The crystalline nature of the powder poses a severe mechanical and chemical irritation risk to the ocular mucosa (H319)[3][4].

  • N95 or P100 Particulate Respirator: Required during spill cleanup outside of a fume hood. The compound's low molecular weight and fine particle size make it a potent respiratory tract irritant (H335)[3].

Step-by-Step Disposal Protocols

The following methodologies provide self-validating workflows for routine waste management and emergency spill response.

Protocol A: Routine Laboratory Waste Disposal

Because Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate contains an acetamido group and a quinoline ring, standard municipal incineration is strictly prohibited. Combustion without proper scrubbing releases toxic nitrogen oxides (NOx).

  • Segregation: Separate waste into "Solid Waste" (powders, contaminated consumables) and "Liquid Waste" (solvent mixtures).

  • Packaging (Solid): Place solid waste in a chemically compatible, high-density polyethylene (HDPE) container. Causality: HDPE prevents moisture ingress which could degrade the compound into more reactive byproducts.

  • Packaging (Liquid): Transfer liquid waste into appropriate halogenated or non-halogenated carboys, depending on the solvent used during synthesis. Do not mix with strong oxidizing agents.

  • Labeling: Affix a GHS-compliant label indicating "Hazardous Waste: Contains Quinoline Derivatives (H302, H315, H319, H335)"[3].

  • Licensed Incineration: Arrange for pickup by an approved environmental disposal company. Ensure the manifest specifies that the waste must be processed in a chemical incinerator equipped with an afterburner and a caustic scrubber [5].

    • Self-Validating Logic: The afterburner ensures complete thermal destruction of the stable aromatic quinoline ring, while the caustic scrubber neutralizes the acidic NOx gases generated by the nitrogen atoms, preventing environmental release.

Protocol B: Accidental Spill & Decontamination Workflow

Never use dry paper towels to sweep up the raw powder. Dry sweeping generates static electricity and aerosolizes the respiratory irritant.

  • Evacuate and Ventilate: Immediately clear the immediate area and ensure local exhaust ventilation is active to mitigate respiratory hazards (H335)[3][4].

  • Containment with Inert Absorbent: Surround and cover the spill with moistened sand or vermiculite[5].

    • Causality: Vermiculite is chemically inert and physically traps the fine powder, suppressing dust formation and preventing aerosolization.

  • Collection: Use non-sparking plastic scoops to transfer the vermiculite-chemical mixture into a sealable hazardous waste container[5].

  • Surface Decontamination: Wash the spill surface with a mild surfactant/detergent solution, followed by a water rinse.

    • Causality: Quinoline derivatives are highly lipophilic and can leave microscopic, irritating residues on benchtops. Surfactants disrupt the hydrophobic interactions binding the residue to the surface, ensuring complete decontamination.

  • Verification: Visually inspect the area under bright light to ensure no crystalline sheen remains. Dispose of all cleanup materials as hazardous solid waste.

Waste Management Workflow Visualization

The following diagram illustrates the logical decision-making process for handling this compound's waste streams.

G Start Waste Generation: Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Routine Liquid Liquid Waste (Solvent Solution) Decision->Liquid Routine Spill Accidental Spill Decision->Spill Accident SolidProc Package in sealed HDPE container. Label as 'Hazardous Solid Waste'. Solid->SolidProc LiquidProc Segregate into halogenated or non-halogenated waste stream. Liquid->LiquidProc SpillProc Absorb with sand/vermiculite. Sweep with non-sparking tools. Spill->SpillProc Incineration Licensed Chemical Incinerator (Must include afterburner & NOx scrubber) SolidProc->Incineration LiquidProc->Incineration SpillProc->Incineration

Waste segregation and disposal workflow for quinoline-3-carboxylate derivatives.

References

  • Chem960. "ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate (127720-03-0) 物化性质" 2

  • ChemScene. "Safety Data Sheet: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate" 3

  • BLD Pharmatech. "Safety Data Sheet: Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate" 4

  • Key Organics. "Safety Data Sheet: Ethyl quinoline-3-carboxylate" 5

Sources

Handling

Personal protective equipment for handling Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate

As a Senior Application Scientist, I approach the handling of intermediate pharmaceutical compounds not merely as a compliance exercise, but as a critical component of experimental integrity and operator safety. Ethyl 6-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of intermediate pharmaceutical compounds not merely as a compliance exercise, but as a critical component of experimental integrity and operator safety.

Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate (CAS: 127720-03-0) is a highly functionalized quinoline derivative frequently utilized as a building block in the synthesis of kinase inhibitors and antimicrobial agents[1][2]. Because exhaustive toxicological data for early-stage intermediates is often incomplete, we must apply the precautionary principle. By analyzing its molecular structure, we can predict its physical behavior and design a robust, self-validating safety protocol.

Structural Hazard Profiling & Causality

Understanding why we protect ourselves dictates how we protect ourselves.

  • Physical State & Aerosolization: With a molecular weight of 274.27 g/mol , this compound typically presents as a dry, crystalline powder[1]. The primary operational risk is the aerosolization and subsequent inhalation of fine particulates during weighing and transfer.

  • Chemical Adherence: The molecule features 2 hydrogen bond donors and 5 hydrogen bond acceptors[2]. This high polarity means the powder will aggressively adhere to ambient surfaces, spatulas, and human skin, significantly increasing the risk of contact dermatitis.

  • Quinoline Core Toxicity: Quinoline derivatives are broadly classified as severe ocular irritants and potential skin sensitizers. This dictates a mandatory shift from basic Level D lab attire to enhanced particulate protection[3].

Primary Engineering Controls

Before donning Personal Protective Equipment (PPE), we must establish primary containment. According to the National Research Council's Prudent Practices in the Laboratory, engineering controls are the absolute first line of defense[3][4].

  • Requirement: A certified Chemical Fume Hood or a Powder Weighing Isolator (for quantities >50g).

  • Self-Validation: Before opening the chemical container, check the digital airflow monitor. The face velocity must read between 80–100 feet per minute (fpm) [5]. If the monitor reads below 80 fpm, abort the operation immediately.

Quantitative PPE Selection Matrix

When handling this compound, standard safety glasses and single gloves are insufficient[6]. The following table outlines the mandatory PPE, standardizing the quantitative requirements and the mechanistic rationale behind each choice.

Protective GearSpecification / Quantitative StandardCausality & Mechanistic Rationale
Eye/Face ANSI Z87.1-Compliant Splash GogglesProtects against ocular absorption of aerosolized micro-particles. Standard safety glasses lack the orbital facial seal required to block fine airborne powders[6].
Hand Double Nitrile Gloves (≥ 5 mil thickness)Nitrile offers superior chemical resistance to organic esters compared to latex. Double-gloving is mandatory to allow safe doffing of the contaminated outer layer without exposing the skin[7].
Body Flame-Resistant (FR) Lab Coat with Knit CuffsKnit cuffs physically seal the wrist gap, preventing electrostatic powder from migrating up the forearm during manipulation.
Respiratory N95 or P100 Particulate RespiratorFilters ≥95% of airborne particles. Required only if manipulation or spill cleanup occurs outside of primary engineering controls[8].

Operational Workflow: Handling & Weighing Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Pre-Operation Preparation

  • Action: Perform a pinhole check on the inner and outer nitrile gloves by trapping air and rolling the cuff. Don all PPE as outlined in the matrix.

  • Action: Place an anti-static weighing boat on the analytical balance deep inside the fume hood (at least 6 inches behind the sash).

Step 2: Anti-Static Validation & Weighing

  • Causality: Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate is highly prone to static charge buildup. Static causes the powder to repel from the spatula, creating an invisible aerosol cloud.

  • Validation: Hover a grounded, anti-static micro-spatula near the powder. If the powder "jumps" to the metal, static is present. You must discharge the environment using an ionizing bar before proceeding.

  • Action: Carefully weigh the required mass and transfer it directly into the reaction vessel.

Step 3: Decontamination & Doffing

  • Action: Cap the reaction vessel tightly. Wipe the exterior of the capped vessel with a lint-free wipe dampened with 70% isopropanol before removing it from the hood.

  • Action: Wipe down the balance pan and surrounding hood surface using the wet-wipe method. Never dry-sweep , as this resuspends the active pharmaceutical ingredient into the breathing zone.

  • Action: Doff the outer gloves inside the fume hood, turning them inside out, and place them directly into the solid hazardous waste container.

Spill Response & EPA-Compliant Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), pharmaceutical intermediates cannot be disposed of in regular trash or municipal sewer systems[9][10].

Spill Cleanup Protocol:

  • Containment: If a spill occurs outside the fume hood, immediately evacuate the immediate area and don an N95 respirator[8].

  • Suppression: Gently mist the spilled powder with a compatible solvent (e.g., water or a mild alcohol) to dampen it. This immediately halts aerosolization.

  • Collection: Wipe up the dampened powder with absorbent pads. Place all pads into a sealable, leak-proof hazardous waste container[11].

Disposal Plan:

  • Segregation: Segregate this waste from strong oxidizers or strong acids, as the acetamido and ester groups may react unpredictably under extreme pH conditions[10].

  • Labeling: Label the container strictly according to EPA standards: "Hazardous Waste: Solid Organic Intermediate (Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate), Toxic/Irritant"[10]. Include the exact date of waste generation.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) for no longer than the legally permitted accumulation time (typically 90 to 180 days) before professional hazmat pickup[11].

Workflow Visualization

G A 1. Hazard Profiling (Quinoline Core Assessment) B 2. Engineering Controls (Fume Hood >80 fpm) A->B C 3. PPE Donning (Double Nitrile, Z87.1 Goggles) B->C D 4. Material Handling (Anti-static Weighing) C->D E 5. Decontamination (Wet-Wipe Method) D->E F 6. EPA RCRA Disposal (Solid Hazardous Waste) E->F

Operational safety workflow for handling Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate.

Sources

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